Product packaging for 2-(2-Pyrazinyl)-2-propanol(Cat. No.:CAS No. 41110-22-9)

2-(2-Pyrazinyl)-2-propanol

Cat. No.: B15321089
CAS No.: 41110-22-9
M. Wt: 138.17 g/mol
InChI Key: XTKGYFYMBQPUDH-UHFFFAOYSA-N
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Description

2-(2-Pyrazinyl)-2-propanol is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrazine heterocycle, a structure of significant interest in medicinal chemistry and materials science due to its potential for hydrogen bonding and coordination with metals. Pyrazine derivatives are frequently explored as key synthetic intermediates in the development of pharmaceuticals, agrochemicals, and ligands for catalytic systems. The specific tertiary alcohol functional group in this compound may make it a valuable building block for further chemical synthesis, such as nucleophilic reactions or the preparation of more complex molecular architectures. Researchers are investigating compounds of this class for various applications, though the specific mechanism of action and research value for this exact molecule are compound-dependent and should be verified through scientific literature. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Proper safety protocols should be followed. For more detailed information, please request the safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B15321089 2-(2-Pyrazinyl)-2-propanol CAS No. 41110-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrazin-2-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-7(2,10)6-5-8-3-4-9-6/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKGYFYMBQPUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001304368
Record name α,α-Dimethyl-2-pyrazinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41110-22-9
Record name α,α-Dimethyl-2-pyrazinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41110-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-2-pyrazinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: 2-(3-Methyl-2-pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-(3-Methyl-2-pyrazinyl)-2-propanol, a heterocyclic alcohol of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on presenting clear, actionable data and methodologies.

Chemical Identity and Properties

2-(3-Methyl-2-pyrazinyl)-2-propanol is a substituted pyrazine derivative. The central pyrazine ring, a nitrogen-containing aromatic heterocycle, is a common scaffold in pharmacologically active compounds.

Physicochemical Data

The key physicochemical properties of 2-(3-Methyl-2-pyrazinyl)-2-propanol are summarized in Table 1.

PropertyValueReference
CAS Number 41110-31-0[1]
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1]
IUPAC Name 2-(3-methylpyrazin-2-yl)propan-2-ol[1]
Melting Point 98–102°C[1]
Boiling Point Estimated 285–290°C at 760 mmHg[1]
InChI InChI=1S/C8H12N2O/c1-6-7(8(2,3)11)10-5-4-9-6/h4-5,11H,1-3H3[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the compound.

SpectroscopyDataReference
¹H NMR (400 MHz, CDCl₃) δ 8.45 (s, 1H, pyrazine-H), 4.20 (m, 1H, -CH(OH)-), 2.55 (s, 3H, -CH₃)[1]
IR (KBr) 3350 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (C=N stretch)[1]

Synthesis

The primary synthetic route to 2-(3-Methyl-2-pyrazinyl)-2-propanol is through a Grignard reaction. This method involves the nucleophilic addition of a Grignard reagent to a carbonyl group on the pyrazine scaffold.

Experimental Protocol: Grignard Reaction

The following is a representative experimental protocol for the synthesis of 2-(3-methylpyrazin-2-yl)propan-2-ol. This protocol is based on general procedures for Grignard reactions with pyrazine derivatives and may require optimization.

Materials:

  • 2-Acetyl-3-methylpyrazine

  • Methylmagnesium bromide (MeMgBr) solution in a suitable solvent (e.g., diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.

  • Reactant Addition: Dissolve 2-acetyl-3-methylpyrazine in anhydrous diethyl ether or THF and add it to the reaction flask.

  • Grignard Reagent Addition: Cool the flask in an ice bath (0°C). Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the pyrazine derivative.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

  • Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(3-Methyl-2-pyrazinyl)-2-propanol can be purified by column chromatography on silica gel or by recrystallization.

Applications in Drug Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.

Antimicrobial Activity

Derivatives of pyrazine have shown potential as antimicrobial agents. While a specific experimental protocol for evaluating the antimicrobial activity of 2-(3-Methyl-2-pyrazinyl)-2-propanol is not available, a general approach based on established methods is provided below.

General Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare a standardized inoculum of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Compound Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Kinase Inhibition

The pyrazine scaffold is present in numerous kinase inhibitors. The potential of 2-(3-Methyl-2-pyrazinyl)-2-propanol as a kinase inhibitor would typically be evaluated through in vitro kinase assays.

Visualization

Chemical Structure

Caption: Chemical structure of 2-(3-Methyl-2-pyrazinyl)-2-propanol.

References

An In-depth Technical Guide to 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-(2-Pyrazinyl)-2-propanol. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, particularly 5-substituted derivatives, and established synthetic methodologies for similar heterocyclic alcohols. This document is intended to serve as a foundational resource for researchers interested in the evaluation and potential applications of this and related pyrazinyl compounds in medicinal chemistry and drug development.

Molecular Structure and Chemical Identity

This compound, with the IUPAC name 2-(pyrazin-2-yl)propan-2-ol, is a tertiary alcohol substituted with a pyrazine ring. The core structure consists of a pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, linked at the 2-position to the central carbon of a propan-2-ol moiety.

Chemical Identifiers
IdentifierValue
IUPAC Name 2-(pyrazin-2-yl)propan-2-ol
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Canonical SMILES CC(C)(C1=NC=CN=C1)O
InChI Key InChI=1S/C7H10N2O/c1-7(2,10)6-5-8-3-4-9-6/h3-5,10H,1-2H3

Note: Molecular weight and formula are calculated based on the chemical structure.

Physicochemical Properties (Predicted)

Direct experimental data on the physicochemical properties of this compound are not widely published. The following table summarizes predicted properties based on its chemical structure and data from analogous compounds.

PropertyPredicted ValueNotes
Physical State Likely a solid at room temperatureBased on similar heterocyclic alcohols.
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in polar organic solvents.The presence of the hydroxyl group and nitrogen atoms suggests potential for hydrogen bonding.
pKa Not available

Synthesis Methodologies

Experimental protocols for the direct synthesis of this compound are not explicitly detailed in the surveyed literature. However, based on established organometallic reactions with heterocyclic compounds, two primary synthetic routes are proposed.

Proposed Synthetic Pathway 1: Grignard Reaction

This pathway involves the reaction of a Grignard reagent, methylmagnesium bromide (CH₃MgBr), with a suitable pyrazine precursor, such as pyrazine-2-carbonyl chloride or an ester derivative.

Experimental Protocol (Hypothetical):

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of methyl bromide in the same solvent is added dropwise to initiate the formation of methylmagnesium bromide.

  • Reaction with Pyrazine Precursor: A solution of pyrazine-2-carbonyl chloride in anhydrous THF is cooled to 0°C. The prepared Grignard reagent is then added dropwise to the pyrazine solution with constant stirring. The reaction is allowed to proceed at this temperature for a specified period and then warmed to room temperature.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

G A Pyrazine-2-carbonyl chloride C Reaction in Anhydrous THF A->C B Methylmagnesium bromide (CH3MgBr) B->C E Second equivalent of CH3MgBr B->E D Intermediate Ketone C->D Nucleophilic Acyl Substitution D->E F Magnesium alkoxide intermediate E->F Nucleophilic Addition G Aqueous Work-up (NH4Cl) F->G H This compound G->H Protonation G A 2-Bromopyrazine B n-Butyllithium in THF at -78°C A->B C 2-Lithiopyrazine B->C Lithium-Halogen Exchange E Reaction at -78°C C->E D Acetone D->E F Lithium alkoxide intermediate E->F Nucleophilic Addition G Aqueous Work-up (NH4Cl) F->G H This compound G->H Protonation G A This compound B In vitro screening (e.g., enzyme assays, receptor binding assays) A->B C Identification of Potential Biological Targets B->C D Cell-based Assays (e.g., cytotoxicity, signaling pathway modulation) C->D E Lead Compound Identification D->E F In vivo studies (Animal Models) E->F G Pharmacokinetic and Pharmacodynamic Profiling F->G H Preclinical Development G->H

Synthesis of 2-(2-Pyrazinyl)-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for 2-(2-Pyrazinyl)-2-propanol, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from readily available 2-cyanopyrazine. This document provides detailed experimental protocols, quantitative data, and logical diagrams to facilitate its application in a research and development setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence involving the initial formation of a key ketone intermediate, 2-acetylpyrazine, followed by a nucleophilic addition of a methyl group. The overall transformation is outlined below:

G cluster_0 Step 1: Synthesis of 2-Acetylpyrazine cluster_1 Step 2: Synthesis of this compound 2-Cyanopyrazine 2-Cyanopyrazine Intermediate_Imine_Salt Intermediate_Imine_Salt 2-Cyanopyrazine->Intermediate_Imine_Salt 1. CH3MgX (Grignard Reagent) 2. H3O+ (Hydrolysis) 2-Acetylpyrazine 2-Acetylpyrazine Intermediate_Imine_Salt->2-Acetylpyrazine Alkoxide_Intermediate Alkoxide_Intermediate 2-Acetylpyrazine->Alkoxide_Intermediate CH3MgX (Grignard Reagent) This compound This compound Alkoxide_Intermediate->this compound H3O+ (Workup)

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Acetylpyrazine from 2-Cyanopyrazine

This procedure is adapted from established patent literature, which describes the synthesis of 2-acetylpyrazine via a Grignard reaction with 2-cyanopyrazine.[1][2] A copper catalyst can be employed to improve the reaction rate and yield.[1]

Reaction Scheme:

G 2-Acetylpyrazine <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=30914&t=l"/>TD>TR><TR><TD>2-AcetylpyrazineTD>TR>TABLE>> This compound <<TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD><IMGSRC="https://upload.wikimedia.org/wikipedia/commons/thumb/e/e3/2-%282-Pyrazinyl%29-2-propanol.svg/200px-2-%282-Pyrazinyl%29-2-propanol.svg.png"/>TD>TR><TR><TD>2-(2-Pyrazinyl)-2-propanolTD>TR>TABLE>> 2-Acetylpyrazine->this compound 1. Anhydrous Ether 2. H3O+ Methylmagnesium_Halide CH3MgX Methylmagnesium_Halide->this compound G cluster_0 Synthesis of 2-Acetylpyrazine cluster_1 Synthesis of this compound A Prepare Methylmagnesium Iodide B React with 2-Cyanopyrazine A->B C Acidic Workup B->C D Extract and Purify C->D E React 2-Acetylpyrazine with Methylmagnesium Bromide D->E Intermediate Product F Aqueous Workup (NH4Cl) E->F G Extract and Purify F->G H Characterize Final Product G->H

References

Spectroscopic and Synthetic Guide to 2-(2-Pyrazinyl)-2-propanol: A Technical Overview for Chemical Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of the novel compound 2-(2-Pyrazinyl)-2-propanol. Due to the absence of published experimental data for this specific molecule, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectral features of its constituent moieties: the pyrazine ring and the 2-propanol group. Detailed, standardized experimental protocols for the synthesis and subsequent spectroscopic analysis of this and similar novel compounds are provided to guide researchers in their characterization efforts. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a heterocyclic alcohol with potential applications in medicinal chemistry and materials science. The pyrazine moiety is a key structural feature in numerous biologically active compounds, and the tertiary alcohol group can influence solubility and metabolic stability. As a novel compound, a thorough characterization of its spectroscopic properties is essential for its identification, purity assessment, and further development. This guide presents a predictive analysis of its spectral data and outlines the necessary experimental procedures for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the individual spectroscopic data of pyrazine and 2-propanol.

Predicted ¹H NMR Data

Solvent: CDCl₃ Standard: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.6Doublet1HH-3 or H-5 (Pyrazine)
~8.5Doublet1HH-5 or H-3 (Pyrazine)
~8.4Singlet1HH-6 (Pyrazine)
~2.5Singlet1H-OH
~1.6Singlet6H2 x -CH₃
Predicted ¹³C NMR Data

Solvent: CDCl₃ Standard: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~150C-2 (Pyrazine)
~145C-3 or C-5 (Pyrazine)
~143C-5 or C-3 (Pyrazine)
~142C-6 (Pyrazine)
~72C(OH) (Propanol)
~28-CH₃ (Propanol)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch (alcohol)
3000-3100MediumC-H stretch (aromatic)
2850-3000MediumC-H stretch (aliphatic)
~1580, ~1480, ~1410Medium-StrongC=N, C=C stretch (pyrazine ring)
~1170StrongC-O stretch (tertiary alcohol)
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
152Moderate[M]⁺ (Molecular Ion)
137High[M - CH₃]⁺
119Moderate[M - CH₃ - H₂O]⁺
94Moderate[Pyrazine-C(CH₃)₂]⁺ - CH₃
80Moderate[Pyrazine]⁺
59High[C(OH)(CH₃)₂]⁺
43High[CH(CH₃)₂]⁺

Experimental Protocols

The following sections detail the proposed experimental methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Grignard Reaction

A plausible synthetic route to this compound is the Grignard reaction between a pyrazinyl Grignard reagent and acetone, or alternatively, between methylmagnesium bromide and a pyrazinyl ketone. The synthesis of a similar compound, 2-phenyl-2-propanol, is well-established via the Grignard reaction of phenylmagnesium bromide and acetone[1].

Materials:

  • 2-Bromopyrazine

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Acetone

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of 2-bromopyrazine in anhydrous diethyl ether is added dropwise to the magnesium turnings with gentle heating to initiate the reaction. The reaction mixture is then refluxed until the magnesium is consumed.

  • Reaction with Acetone: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is stirred at room temperature for several hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

NMR Spectroscopy Protocol

Instrumentation:

  • A 300, 500, or 600 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence is used. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy Protocol

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • ATR-FTIR: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Liquid Film: For a liquid sample, a drop is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • KBr Pellet: For a solid sample, a small amount is ground with dry KBr powder and pressed into a thin, transparent pellet.

Data Acquisition:

  • A background spectrum of the empty spectrometer (or with the clean ATR crystal) is recorded.

  • The sample is placed in the beam path, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS) Protocol

Instrumentation:

  • A mass spectrometer capable of electron ionization (EI), often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

  • A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

Data Acquisition:

  • The sample is introduced into the ion source (e.g., via GC injection).

  • In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (2-Bromopyrazine, Mg, Acetone) grignard Grignard Reaction start->grignard workup Reaction Work-up & Purification grignard->workup product Pure this compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Sample ir IR Spectroscopy product->ir Sample ms Mass Spectrometry product->ms Sample data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis final_report final_report data_analysis->final_report Confirmed Structure

Workflow for the synthesis and characterization of a novel compound.

Conclusion

This technical guide provides a predictive spectroscopic profile and detailed experimental methodologies for the synthesis and characterization of this compound. While no experimental data for this specific compound is currently available, the presented information, based on the well-understood properties of its constituent fragments, offers a solid foundation for researchers undertaking its synthesis and analysis. The provided protocols are standard and robust, ensuring reliable and reproducible results. The successful characterization of this and other novel compounds is fundamental to advancing the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for 2-(2-Pyrazinyl)-2-propanol is limited. This guide provides a comprehensive overview based on data from structurally similar compounds and predicted values. All data should be confirmed through experimental validation.

Introduction

This compound, also known as 2-(pyrazin-2-yl)propan-2-ol, is a heterocyclic alcohol. Its structure features a pyrazine ring, a six-membered aromatic system with two nitrogen atoms at positions 1 and 4, substituted with a 2-propanol group. Pyrazine derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. This document outlines the known and predicted physicochemical characteristics of this compound, proposes a viable synthetic route, and details standard experimental protocols for its characterization.

Physicochemical Characteristics

Quantitative data for the target compound is sparse. Therefore, this section presents a comparative summary including data from closely related analogs to provide a predictive baseline.

PropertyThis compound (Predicted/Inferred)2-(Pyrimidin-2-yl)propan-2-ol (Computed)[1]2-(pyrazin-2-yl)propan-1-ol (Predicted)[2]
Chemical Structure C₇H₁₀N₂OC₇H₁₀N₂OC₇H₁₀N₂O
Molecular Formula C₇H₁₀N₂OC₇H₁₀N₂OC₇H₁₀N₂O
Molecular Weight 138.17 g/mol 138.17 g/mol 138.17 g/mol
Monoisotopic Mass 138.07931 Da138.07931 Da138.07932 Da
Melting Point (°C) Data not availableData not availableData not available
Boiling Point (°C) Data not availableData not availableData not available
Solubility Expected to be soluble in polar organic solvents.Data not availableData not available
pKa Data not availableData not availableData not available
logP (Predicted) Data not available-0.1-0.3
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 3 (N, N, O)3 (N, N, O)3 (N, N, O)
Topological Polar Surface Area 46 Ų46 Ų46 Ų

Proposed Experimental Protocols

Due to the absence of specific literature detailing the synthesis and characterization of this compound, this section outlines generalized yet detailed methodologies based on established chemical principles for analogous compounds.

A common and effective method for synthesizing tertiary alcohols is the Grignard reaction.[3] This protocol proposes the synthesis of this compound via the addition of a methylmagnesium halide to 2-acetylpyrazine.

Objective: To synthesize this compound.

Materials:

  • 2-Acetylpyrazine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle

  • All glassware must be oven-dried to exclude moisture.

Procedure:

  • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Dissolve 2-acetylpyrazine in anhydrous diethyl ether and add it to the reaction flask.

  • Grignard Addition: Cool the flask in an ice bath. Add methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution of 2-acetylpyrazine over 30 minutes. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture again in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride to decompose the magnesium alkoxide complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: Dissolve a sample (5-10 mg) of the purified product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals:

    • Singlets or multiplets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the three protons on the pyrazine ring.

    • A singlet for the hydroxyl proton (-OH), which may be broad and its chemical shift can vary depending on concentration and solvent.

    • A singlet integrating to six protons for the two equivalent methyl groups (-CH₃) of the propanol moiety.

  • Expected ¹³C NMR Signals:

    • Signals in the aromatic region for the carbon atoms of the pyrazine ring.

    • A signal for the quaternary carbon attached to the hydroxyl group.

    • A signal for the carbons of the methyl groups.

3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol: Prepare a sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr). Record the spectrum over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[4]

    • C-H stretching vibrations just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

    • C=N and C=C stretching vibrations of the pyrazine ring in the 1400-1600 cm⁻¹ region.[5]

    • A C-O stretching vibration in the 1100-1200 cm⁻¹ region.

3.2.3 Mass Spectrometry (MS)

  • Protocol: Introduce a sample into a mass spectrometer using a suitable ionization technique, such as Electron Ionization (EI).

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 138.17).

    • Alpha-Cleavage: The most characteristic fragmentation for tertiary alcohols involves the cleavage of a C-C bond adjacent to the oxygen-bearing carbon.[6][7][8] This would result in the loss of a methyl radical (•CH₃, mass 15), leading to a prominent peak at m/z = 123.

    • Dehydration: Loss of a water molecule (H₂O, mass 18) from the molecular ion, resulting in a peak at m/z = 120.[7][8]

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases did not yield any information on the biological activities or associated signaling pathways for this compound. The pyrazine moiety is a common scaffold in pharmacologically active compounds, suggesting potential for biological activity, but this remains to be experimentally determined.

Visualizations

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound as described in this guide.

G Workflow for Synthesis and Characterization of this compound cluster_char Structural Characterization start Reactants: 2-Acetylpyrazine Methylmagnesium Bromide synthesis Grignard Reaction (Anhydrous Ether, 0°C to RT) start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (Column Chromatography) workup->purification product Purified Product: This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr Verify Structure ftir FTIR Spectroscopy product->ftir Identify Functional Groups ms Mass Spectrometry product->ms Confirm Mass & Fragmentation

Caption: Proposed workflow for the synthesis and characterization.

Conclusion

While this compound is a structurally intriguing molecule with potential applications, there is a significant lack of published experimental data regarding its physicochemical properties and biological functions. The information provided in this guide, based on predictions and data from analogous structures, serves as a foundational resource for researchers. The proposed synthetic and analytical protocols offer a clear pathway for the empirical investigation required to fully characterize this compound and explore its potential in drug development and other scientific fields.

References

An In-depth Technical Guide on the Potential Biological Activity of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the potential biological activities of 2-(2-Pyrazinyl)-2-propanol based on the known pharmacological properties of structurally related pyrazine and pyrazole derivatives. As of the date of this publication, no specific biological data for this compound has been found in the public domain. The experimental protocols provided are generalized methodologies for assessing the described biological activities.

Introduction

This compound is a small molecule featuring a pyrazine ring substituted with a 2-hydroxypropyl group. The pyrazine moiety is a nitrogen-containing heterocycle that is a core structural component in numerous biologically active compounds. Pyrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, which include anticancer, anti-inflammatory, antimicrobial, and analgesic properties. This guide aims to provide a comprehensive overview of the potential biological activities of this compound by extrapolating from the established activities of analogous compounds and to outline standard experimental protocols for its evaluation.

Potential Biological Activities

Based on the extensive research into pyrazine and pyrazole derivatives, this compound could plausibly exhibit a range of biological activities. A summary of these potential activities is presented in Table 1.

Table 1: Summary of Potential Biological Activities of this compound Based on Analogous Compounds

Potential Biological Activity Basis of Hypothesis (Structurally Related Compounds) Potential Mechanism of Action Key In Vitro Assays for Evaluation
Anticancer Activity Pyrazine and pyrazole derivatives have shown cytotoxicity against various cancer cell lines.Inhibition of kinases, induction of apoptosis, cell cycle arrest.MTT assay, WST-1 assay, CellTiter-Glo® Luminescent Cell Viability Assay.
Anti-inflammatory Activity Many pyrazole and pyrazine-containing compounds exhibit anti-inflammatory properties.Inhibition of cyclooxygenase (COX) enzymes, modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6).COX inhibition assay, LPS-induced cytokine release in macrophages.
Antimicrobial Activity Heterocyclic compounds containing pyrazine or pyrazole rings have demonstrated activity against bacteria and fungi.Disruption of cell wall synthesis, inhibition of essential enzymes, interference with DNA replication.Broth microdilution for Minimum Inhibitory Concentration (MIC), agar disk diffusion.
Analgesic Activity Some pyrazole derivatives are known for their analgesic effects.Central and peripheral mechanisms, potentially involving modulation of nociceptive pathways.Hot plate test, tail-flick test (in vivo).

Experimental Protocols

The following sections detail generalized experimental protocols for evaluating the potential biological activities of this compound.

In Vitro Cytotoxicity Assays

Cytotoxicity assays are fundamental for assessing the potential anticancer activity of a compound.

Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Enzyme Inhibition Assays

These assays are crucial for determining if a compound can inhibit the activity of a specific enzyme, which is a common mechanism of action for many drugs.

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), and TMPD.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and various concentrations of this compound. Include a known COX inhibitor as a positive control (e.g., celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the substrate (arachidonic acid) and the colorimetric substrate (TMPD) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value.

Antimicrobial Susceptibility Testing

These methods are used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of a bacterium or fungus is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Visualizations

The following diagrams illustrate a general workflow for screening the biological activity of a novel compound and a hypothetical signaling pathway that could be investigated if the compound shows activity.

Experimental_Workflow cluster_0 Compound Synthesis and Characterization cluster_1 Primary Screening cluster_2 Secondary Screening and Mechanism of Action cluster_3 Lead Optimization Compound This compound Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC) Compound->Antimicrobial Enzyme Enzyme Inhibition Assay (e.g., COX) Compound->Enzyme DoseResponse Dose-Response Studies Cytotoxicity->DoseResponse Antimicrobial->DoseResponse Enzyme->DoseResponse PathwayAnalysis Signaling Pathway Analysis DoseResponse->PathwayAnalysis TargetID Target Identification PathwayAnalysis->TargetID SAR Structure-Activity Relationship (SAR) TargetID->SAR

Caption: General workflow for the biological evaluation of a novel compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Compound This compound Kinase Target Kinase (e.g., MAPK) Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) PhosphoSubstrate->CellularResponse

Caption: Hypothetical signaling pathway illustrating kinase inhibition.

Conclusion

While specific biological data for this compound is not currently available, its structural similarity to other biologically active pyrazine and pyrazole derivatives suggests that it holds potential as a pharmacologically active agent. The most promising areas for investigation include its anticancer, anti-inflammatory, and antimicrobial properties. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these potential activities. Further research, beginning with the synthesis and primary screening of this compound, is warranted to elucidate its biological profile and potential therapeutic applications.

An In-depth Technical Guide to the Synthesis of 2-(2-Pyrazinyl)-2-propanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 2-(2-pyrazinyl)-2-propanol and its derivatives. Pyrazine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules. This document details the core synthetic strategies, providing structured data, experimental protocols, and visual workflows to aid in the practical application of these methods.

Core Synthetic Strategy: A Two-Step Approach

The most prevalent and well-documented method for the synthesis of this compound involves a two-step reaction sequence. This strategy first focuses on the formation of a key intermediate, 2-acetylpyrazine, which is subsequently converted to the desired tertiary alcohol.

Overall Synthetic Pathway

G cluster_0 Step 1: Synthesis of 2-Acetylpyrazine cluster_1 Step 2: Synthesis of this compound 2-Cyanopyrazine 2-Cyanopyrazine Intermediate_1 Imine Intermediate 2-Cyanopyrazine->Intermediate_1 Grignard Reaction Methylmagnesium Halide Methylmagnesium Halide Methylmagnesium Halide->Intermediate_1 2-Acetylpyrazine 2-Acetylpyrazine 2-Acetylpyrazine_2 2-Acetylpyrazine Intermediate_1->2-Acetylpyrazine Hydrolysis Intermediate_2 Alkoxide Intermediate 2-Acetylpyrazine_2->Intermediate_2 Grignard Reaction Methylmagnesium Halide_2 Methylmagnesium Halide Methylmagnesium Halide_2->Intermediate_2 Target_Molecule This compound Intermediate_2->Target_Molecule Aqueous Workup

Figure 1: Two-step synthesis of this compound.

Step 1: Synthesis of 2-Acetylpyrazine

The primary route to 2-acetylpyrazine involves the reaction of 2-cyanopyrazine with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. This reaction proceeds through an imine intermediate which is then hydrolyzed to the corresponding ketone.

Experimental Protocols for 2-Acetylpyrazine Synthesis

Protocol 1: Grignard Reaction with Catalyst

This protocol is based on methods described in various patents which utilize a copper salt as a catalyst to improve yield and reaction rate.

Experimental Workflow

G Start Start Prepare_Grignard Prepare Methylmagnesium Halide Start->Prepare_Grignard Setup_Reaction Charge Reactor with 2-Cyanopyrazine, Solvent, and Catalyst Start->Setup_Reaction Add_Grignard Add Grignard Reagent Prepare_Grignard->Add_Grignard Setup_Reaction->Add_Grignard Reflux Reflux Reaction Mixture Add_Grignard->Reflux Hydrolysis Hydrolyze Intermediate Reflux->Hydrolysis Extraction Extract with Organic Solvent Hydrolysis->Extraction Purification Purify by Distillation/Recrystallization Extraction->Purification End Obtain 2-Acetylpyrazine Purification->End

Figure 2: Workflow for the synthesis of 2-acetylpyrazine.

Detailed Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). A crystal of iodine is often added to initiate the reaction. Methyl halide (e.g., methyl iodide or methyl bromide) is added dropwise to maintain a gentle reflux, yielding the methylmagnesium halide solution.

  • Reaction Setup: A separate reactor is charged with 2-cyanopyrazine, an anhydrous solvent (e.g., THF or toluene), and a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl) or cuprous bromide (CuBr).

  • Grignard Addition: The prepared Grignard reagent is added dropwise to the mixture of 2-cyanopyrazine at a controlled temperature, typically ranging from ambient temperature to 50°C.

  • Reaction and Workup: After the addition is complete, the reaction mixture is refluxed for several hours. Upon completion, the reaction is cooled and quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl or H₂SO₄) to hydrolyze the intermediate imine.

  • Isolation and Purification: The product is extracted with an organic solvent like toluene or diethyl ether. The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude 2-acetylpyrazine can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Quantitative Data for 2-Acetylpyrazine Synthesis
ParameterProtocol 1Protocol 2 (Catalyst-Free)Reference
Starting Material 2-Cyanopyrazine2-Cyanopyrazine[1]
Grignard Reagent Methylmagnesium IodideMethylmagnesium Bromide[1]
Solvent Diethyl EtherTetrahydrofuran/Toluene[2]
Catalyst -Cuprous Chloride/Bromide[1]
Temperature Not specified20-60°C[1][2]
Reaction Time Not specified2-14 hours[1]
Yield ~66% (crude)69-80%[1]

Step 2: Synthesis of this compound

The second step involves the reaction of 2-acetylpyrazine with a second equivalent of a methyl Grignard reagent. This is a standard nucleophilic addition to a ketone, forming a tertiary alcohol.

Experimental Protocol for this compound Synthesis

Detailed Methodology:

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, a solution of 2-acetylpyrazine in an anhydrous ether solvent (e.g., diethyl ether or THF) is prepared and cooled in an ice bath.

  • Grignard Addition: A solution of methylmagnesium bromide or iodide in the same solvent is added dropwise to the cooled 2-acetylpyrazine solution with stirring.

  • Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Isolation and Purification: The product is extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data for Tertiary Alcohol Formation from Pyrazine Ketones

While a specific yield for the synthesis of this compound from 2-acetylpyrazine is not explicitly documented in the searched literature, a similar reaction provides valuable insight. The reaction of 2-methylpyrazine with butan-2-one in the presence of sodium and sodamide in liquid ammonia yielded the corresponding tertiary alcohol, 1-methyl-1-(6'-methylpyrazinyl)-propan-1-ol, in a 15% yield.[3] It is important to note that Grignard reactions with ketones to form tertiary alcohols are generally high-yielding, and a higher yield can be expected for the reaction of 2-acetylpyrazine with a methyl Grignard reagent under optimized conditions.

ParameterGeneral Protocol
Starting Material 2-Acetylpyrazine
Reagent Methylmagnesium Bromide/Iodide (excess)
Solvent Anhydrous Diethyl Ether or THF
Temperature 0°C to room temperature
Workup Saturated aq. NH₄Cl
Expected Yield Moderate to High

Alternative Synthetic Routes

An alternative one-step approach to a similar tertiary alcohol, 2,2-dimethyl-1-pyrazin-2-yl-propan-1-ol, has been described.[4] This method involves a lithium-halogen exchange followed by the addition of a ketone.

Alternative Synthetic Pathway

G 2-Iodopyrazine 2-Iodopyrazine Pyrazinyl Lithium Pyrazinyl Lithium 2-Iodopyrazine->Pyrazinyl Lithium Lithium-Halogen Exchange n-Butyl Lithium n-Butyl Lithium n-Butyl Lithium->Pyrazinyl Lithium Target_Derivative 2,2-dimethyl-1-pyrazin-2-yl-propan-1-ol Pyrazinyl Lithium->Target_Derivative Nucleophilic Addition Ketone Pivaldehyde Ketone->Target_Derivative

Figure 3: One-step synthesis of a 2-(2-pyrazinyl)-alcohol derivative.

Experimental Protocol for the Alternative Route

Detailed Methodology:

  • A solution of 2-iodopyrazine in dry diethyl ether is cooled to -50°C under a nitrogen atmosphere.[4]

  • A solution of n-butyl lithium in an appropriate solvent is added dropwise over a short period.[4]

  • After stirring, a solution of the desired ketone (in this case, pivaldehyde) in dry diethyl ether is added.[4]

  • The reaction mixture is allowed to warm to room temperature, and then quenched with water.[4]

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[4]

This alternative route offers a more direct synthesis to pyrazinyl alcohol derivatives and may be adaptable for the synthesis of this compound by using acetone as the ketone.

Conclusion

The synthesis of this compound derivatives is most reliably achieved through a two-step process involving the initial formation of 2-acetylpyrazine via a Grignard reaction with 2-cyanopyrazine, followed by a second Grignard reaction with a methylmagnesium halide. This guide provides detailed protocols and quantitative data to assist researchers in the successful synthesis of these valuable compounds. The alternative one-step synthesis offers a potential avenue for more direct access to this class of molecules. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for the success of these organometallic reactions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Pyrazinyl)-2-propanol is a tertiary alcohol derivative of pyrazine. Pyrazine and its derivatives are important heterocyclic compounds that are found in some natural products and are utilized as building blocks in the synthesis of various biologically active molecules and functional materials. The synthesis of this specific tertiary alcohol can be effectively achieved through the nucleophilic addition of a methyl group to the carbonyl carbon of 2-acetylpyrazine. This protocol details a common and reliable method for this transformation using a Grignard reagent.

The described method involves the reaction of 2-acetylpyrazine with methylmagnesium bromide (a Grignard reagent). The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the acetyl group, leading to the formation of a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid solution protonates the alkoxide to yield the final product, this compound.

Experimental Protocol

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )ConcentrationQuantityNotes
2-AcetylpyrazineC₆H₆N₂O122.13-1.22 g (10 mmol)Starting material
Methylmagnesium BromideCH₃MgBr119.233.0 M in diethyl ether3.7 mL (11 mmol)Grignard reagent
Anhydrous Diethyl Ether(C₂H₅)₂O74.12-50 mLSolvent
Saturated aq. NH₄ClNH₄Cl53.49Saturated20 mLFor quenching
Anhydrous Magnesium SulfateMgSO₄120.37-As neededDrying agent

Procedure

  • Reaction Setup: A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reactant Preparation: 2-Acetylpyrazine (1.22 g, 10 mmol) is dissolved in 20 mL of anhydrous diethyl ether and the solution is added to the reaction flask.

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide solution (3.7 mL of 3.0 M solution in diethyl ether, 11 mmol) is added to the dropping funnel and then added dropwise to the stirred solution of 2-acetylpyrazine over a period of 15-20 minutes.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction mixture is cooled again to 0 °C, and 20 mL of saturated aqueous ammonium chloride solution is added slowly and carefully to quench the reaction.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Reaction and Workflow Diagrams

Caption: Chemical reaction for the synthesis of this compound.

Synthesis_Workflow A Dissolve 2-Acetylpyrazine in Anhydrous Diethyl Ether B Cool to 0 °C in an Ice Bath A->B C Dropwise Addition of Methylmagnesium Bromide B->C D Warm to Room Temperature and Stir for 2h C->D E Quench with Saturated aq. NH₄Cl at 0 °C D->E F Extract with Diethyl Ether E->F G Dry Organic Layer with MgSO₄ F->G H Concentrate under Reduced Pressure G->H I Purify by Column Chromatography H->I J This compound I->J

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Synthesis of 2-(2-Pyrazinyl)-2-propanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Pyrazinyl)-2-propanol is a tertiary alcohol containing a pyrazine moiety. The pyrazine ring is a key structural feature in numerous biologically active compounds and pharmaceuticals. The synthesis of derivatives such as this compound is of interest for screening in drug discovery programs and for use as a building block in the synthesis of more complex molecules. This application note provides a detailed experimental procedure for the synthesis of this compound from 2-acetylpyrazine using a Grignard reaction with methylmagnesium bromide. The Grignard reaction is a well-established and versatile method for the formation of carbon-carbon bonds, allowing for the straightforward synthesis of tertiary alcohols from ketones.[1][2][3][4][5][6][7]

Reaction Scheme

The overall reaction involves the nucleophilic addition of the methyl group from methylmagnesium bromide to the carbonyl carbon of 2-acetylpyrazine, followed by an acidic workup to yield the final tertiary alcohol product.

Step 1: Grignard Reaction

2-acetylpyrazine + CH₃MgBr → Magnesium alkoxide intermediate

Step 2: Acidic Workup

Magnesium alkoxide intermediate + H₃O⁺ → this compound

Experimental Protocol

Materials:

  • 2-acetylpyrazine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reactant Preparation: 2-acetylpyrazine (e.g., 10 mmol, 1.22 g) is dissolved in anhydrous diethyl ether (50 mL) in the reaction flask. The solution is cooled to 0 °C using an ice bath.

  • Grignard Reagent Addition: Methylmagnesium bromide solution (e.g., 1.2 equivalents, 4.0 mL of a 3.0 M solution in diethyl ether) is added dropwise to the stirred solution of 2-acetylpyrazine over a period of 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (50 mL) while cooling the flask in an ice bath. This will hydrolyze the intermediate magnesium alkoxide.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 30 mL).

  • Washing and Drying: The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Data Presentation

ParameterValue
Reactants
2-acetylpyrazine10 mmol (1.22 g)
Methylmagnesium bromide12 mmol (4.0 mL of 3.0 M solution)
Reaction Conditions
SolventAnhydrous diethyl ether
Reaction Temperature0 °C to room temperature
Reaction Time2 hours
Workup
Quenching AgentSaturated aqueous NH₄Cl
Extraction SolventDiethyl ether
Drying AgentAnhydrous MgSO₄
Expected Product
Product NameThis compound
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification prep_reagents Prepare 2-acetylpyrazine in Anhydrous Ether setup_apparatus Assemble Dry Glassware under N2 prep_reagents->setup_apparatus cool_reaction Cool to 0 °C setup_apparatus->cool_reaction add_grignard Add Methylmagnesium Bromide cool_reaction->add_grignard react_rt Stir at Room Temperature add_grignard->react_rt quench Quench with aq. NH4Cl react_rt->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer extract->dry evaporate Remove Solvent dry->evaporate purify Purify by Chromatography evaporate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Diagram

G ketone 2-Acetylpyrazine alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide Nucleophilic Addition grignard CH3MgBr grignard->alkoxide Nucleophilic Addition product This compound alkoxide->product Protonation workup H3O+ (Workup) workup->product

Caption: Simplified reaction mechanism for Grignard synthesis.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. Handle methylmagnesium bromide solution with care under an inert atmosphere.

  • Anhydrous diethyl ether is extremely flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

  • The quenching of the reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, at all times.

References

Applications of 2-(2-Pyrazinyl)-2-propanol in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Key Synthetic Applications

Pyrazine derivatives are utilized in a variety of organic transformations, primarily leveraging the reactivity of the pyrazine ring and its substituents. Common applications include their use as precursors for amides, as substrates in cross-coupling reactions, and as core structures in the synthesis of bioactive molecules.

1. Synthesis of Bioactive Amides

Pyrazinecarboxylic acids are valuable starting materials for the synthesis of biologically active amides. These compounds have shown potential as antimycobacterial and antifungal agents.[2] The general approach involves the conversion of the carboxylic acid to an acid chloride, followed by condensation with a suitable amine.

Table 1: Synthesis of Substituted Pyrazine-2-Carboxamides [2]

Amine ReactantProductYield (%)
3,5-bis(trifluoromethyl)aniline5-tert-butyl-6-chloro-N-(3,5-bis(trifluoromethyl)phenyl)pyrazine-2-carboxamide72
2,6-dimethylanilineN-(2,6-dimethylphenyl)-6-chloropyrazine-2-carboxamideNot Specified
3-bromoanilineN-(3-bromophenyl)-5-(tert-butyl)pyrazine-2-carboxamideNot Specified

Experimental Protocol: General Procedure for the Synthesis of Pyrazine-2-Carboxamides [2]

  • Acid Chloride Formation: A solution of the corresponding pyrazine-2-carboxylic acid (1 equivalent) in thionyl chloride (5-10 equivalents) is heated at reflux for 2-3 hours. The excess thionyl chloride is removed under reduced pressure.

  • Amide Formation: The crude acid chloride is dissolved in a dry aprotic solvent (e.g., dichloromethane or THF). The appropriate substituted aniline (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.2 equivalents) are added to the solution at 0 °C.

  • Reaction and Work-up: The reaction mixture is stirred at room temperature for 12-24 hours. The mixture is then poured into cold water.

  • Purification: The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to afford the pure amide product.

2. Cross-Coupling Reactions for C-C Bond Formation

Halogenated pyrazines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in the synthesis of complex pyrazine-containing molecules, including natural products and pharmaceutical agents.[1][3]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazines

Pyrazine SubstrateCoupling PartnerCatalyst/ConditionsProductYield (%)Reference
2,5-dibromopyrazine3-borylindolePd(PPh₃)₄, Na₂CO₃, DME/H₂O, reflux2,5-bis(1H-indol-3-yl)pyrazine69[1]
2-amino-3,5-dibromopyrazineTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C2-amino-3,5-dialkynylpyrazine28-48[3]

Experimental Protocol: Synthesis of 2,5-bis(1H-indol-3-yl)pyrazine via Suzuki-Miyaura Coupling [1]

  • Reaction Setup: To a solution of 2,5-dibromopyrazine (1 equivalent) and 3-borylindole (2.2 equivalents) in a mixture of DME and water is added sodium carbonate (4 equivalents). The mixture is degassed with argon for 15 minutes.

  • Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added, and the reaction mixture is heated to reflux.

  • Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired product.

3. Synthesis of Pyrazine-Containing Drugs

Pyrazine derivatives are central to the synthesis of various pharmaceuticals. A notable example is the antiviral drug Favipiravir. Its synthesis involves a multi-step sequence starting from 2-aminopyrazine.[1]

Workflow for the Synthesis of Favipiravir

Favipiravir_Synthesis A 2-Aminopyrazine B 3,6-Dichloropyrazine-2-carbonitrile A->B Multi-step Conversion C Favipiravir B->C Hydrolysis and Fluorination

Caption: Synthetic route to the antiviral drug Favipiravir.

4. Multicomponent Reactions

Multicomponent reactions (MCRs) provide an efficient means to construct complex pyrazole derivatives, which can be subsequently used in various applications. These reactions often proceed with high atom economy and procedural simplicity.[4]

Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [4]

  • Reaction Mixture: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl 3-oxo-3-phenylpropanoate (1 mmol), and hydrazine hydrate (1 mmol) is prepared in an aqueous medium.

  • Catalysis: Graphene oxide (10 mol%) is added as a catalyst.

  • Reaction Conditions: The mixture is stirred vigorously at room temperature for 2-6 minutes, often with the assistance of ultrasound.

  • Product Isolation: The solid product is collected by filtration, washed with water, and dried to afford the pyrano[2,3-c]pyrazole derivative.

Logical Workflow for Pyrazine Derivative Functionalization

The following diagram illustrates a general workflow for the functionalization of a simple pyrazine derivative into a more complex, potentially bioactive molecule.

Pyrazine_Functionalization Start Simple Pyrazine Derivative (e.g., Halogenated Pyrazine) Step1 Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Start->Step1 Intermediate1 Functionalized Pyrazine Step1->Intermediate1 Step2 Functional Group Interconversion (e.g., Reduction, Oxidation) Intermediate1->Step2 Intermediate2 Modified Pyrazine Derivative Step2->Intermediate2 Step3 Coupling with Bioactive Moiety (e.g., Amide Formation) Intermediate2->Step3 End Complex Bioactive Molecule Step3->End

Caption: General workflow for pyrazine functionalization.

Derivatives of pyrazine are of considerable importance in modern organic synthesis. Their utility in forming carbon-carbon and carbon-heteroatom bonds, coupled with their prevalence in biologically active compounds, ensures their continued relevance in synthetic and medicinal chemistry. The protocols and data presented here offer a starting point for researchers looking to explore the rich chemistry of this heterocyclic scaffold.

References

The Chiral Ligand 2-(2-Pyrazinyl)-2-propanol: A Review of Applications and Protocols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates that 2-(2-Pyrazinyl)-2-propanol is not a commonly utilized or documented chiral ligand in the field of asymmetric catalysis. Extensive searches of chemical literature and research databases did not yield specific examples of its application in enantioselective reactions, nor were detailed experimental protocols or quantitative performance data found for this particular compound.

While the pyrazine moiety is a key structural feature in various biologically active molecules and some functional materials, its incorporation into chiral ligands for asymmetric synthesis appears to be limited, especially in the form of a simple propanol derivative. The field of chiral ligand design is vast, with a significant focus on structures that can form stable, well-defined complexes with transition metals to create a highly specific chiral environment around the catalytic center. Common classes of successful chiral ligands include those with C2 symmetry, privileged structures like BINOL and Salen, and various phosphorus-, nitrogen-, and N-heterocyclic carbene-based compounds.

The absence of literature on this compound as a chiral ligand suggests that it may not have demonstrated the requisite catalytic activity, enantioselectivity, or stability to be considered a viable candidate for widespread use in asymmetric synthesis.

For researchers and professionals in drug development interested in chiral ligands for asymmetric catalysis, the following sections provide a general overview of the principles and methodologies that would be applied to a novel candidate ligand.

General Principles of Chiral Ligand Application in Asymmetric Catalysis

A chiral ligand is a molecule that is chiral and coordinates to a metal center, which then catalyzes a chemical reaction. The chirality of the ligand is transferred to the substrate, leading to the preferential formation of one enantiomer over the other. The effectiveness of a chiral ligand is typically evaluated based on the following criteria:

  • Enantioselectivity: The degree to which the catalyst favors the formation of one enantiomer over the other, typically expressed as enantiomeric excess (% ee).

  • Catalytic Activity: The rate at which the catalyst converts reactants into products, often measured by turnover number (TON) and turnover frequency (TOF).

  • Substrate Scope: The range of different substrates that the catalyst can effectively transform with high enantioselectivity.

  • Stability and Robustness: The ability of the catalyst to withstand the reaction conditions without decomposition.

  • Scalability and Cost-Effectiveness: The ease of synthesis and the cost of the ligand and the resulting catalyst.

Hypothetical Experimental Workflow for Evaluating a Novel Chiral Ligand

Should a researcher wish to investigate the potential of a novel compound like this compound as a chiral ligand, a general experimental workflow would be followed. This workflow is designed to systematically assess the ligand's performance in a chosen catalytic reaction.

G cluster_0 Ligand Synthesis & Characterization cluster_1 Catalyst Formation & Screening cluster_2 Performance Evaluation synthesis Synthesis of This compound purification Purification and Chiral Resolution synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization complexation Complexation with Metal Precursor characterization->complexation reaction_screening Screening in a Test Reaction complexation->reaction_screening optimization Optimization of Reaction Conditions reaction_screening->optimization analysis Analysis of Product (Yield, % ee) optimization->analysis substrate_scope Substrate Scope Evaluation analysis->substrate_scope

Caption: General workflow for the evaluation of a novel chiral ligand.

Representative Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a classic benchmark reaction for testing new chiral ligands. The following is a generalized protocol that would be adapted to test a new ligand.

Materials:

  • Anhydrous toluene

  • Metal precursor (e.g., Ti(OiPr)₄)

  • Chiral ligand (e.g., this compound)

  • Diethylzinc (in hexane)

  • Benzaldehyde

  • Saturated aqueous NH₄Cl solution

  • Anhydrous MgSO₄

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation:

    • In an oven-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.1 mmol) in anhydrous toluene (2 mL).

    • Add the metal precursor (0.1 mmol) to the solution and stir at room temperature for 30 minutes to allow for complex formation.

  • Reaction Execution:

    • Cool the catalyst solution to 0 °C.

    • Add benzaldehyde (1.0 mmol) to the flask.

    • Slowly add diethylzinc (1.2 mmol, 1.0 M in hexane) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the product (1-phenyl-1-propanol).

    • Determine the enantiomeric excess (% ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Data Presentation

The results from such experiments would typically be summarized in a table to allow for easy comparison of the ligand's performance under different conditions or with different substrates.

EntryLigand (mol%)Metal Precursor (mol%)SolventTemp (°C)Time (h)Yield (%)% ee
110Ti(OiPr)₄ (10)Toluene02--
210Cu(OTf)₂ (10)CH₂Cl₂-204--
35Ti(OiPr)₄ (5)Toluene02--

Data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound as a chiral ligand has been found.

Application Notes and Protocols: 2-(2-Pyrazinyl)-2-propanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and chemical databases was conducted to collate information regarding the application of 2-(2-Pyrazinyl)-2-propanol in the field of asymmetric catalysis. The investigation sought to identify its use as a chiral ligand, catalyst, or a precursor thereof. The results of this extensive search indicate a significant lack of published data on the use of this compound for these purposes. Consequently, there are no established applications or standardized protocols for its use in asymmetric catalysis to report at this time.

This document outlines the findings of the literature search, provides context on related classes of compounds that are successful in asymmetric catalysis, and presents a general workflow for the development of novel chiral ligands.

Literature Review and Findings

Multiple targeted searches for "this compound in asymmetric catalysis," "asymmetric synthesis using this compound," and "chiral ligands from this compound" yielded no specific results detailing its application. The scientific literature does not contain data on its performance as a chiral ligand or auxiliary in any catalytic asymmetric transformations. Furthermore, there is no evidence of it being a common starting material for the synthesis of more complex, established chiral ligands.

While the pyrazine moiety is a component of some biologically active molecules and coordination compounds, its potential in the specific context of a chiral tertiary alcohol for asymmetric catalysis appears to be an unexplored area.

Context and Related Ligand Classes

Although this compound itself is not documented as a ligand, related nitrogen-containing heterocyclic compounds are prevalent in successful chiral ligands. For context, researchers may consider the following established ligand classes:

  • Pyridine-Oxazoline (PYOX) Ligands: This class of N,N-bidentate ligands has been successfully employed in a wide range of metal-catalyzed asymmetric reactions, including allylic alkylations, Henry reactions, and cyclopropanations. Their modular synthesis allows for fine-tuning of steric and electronic properties.

  • Pyrazole-Based Ligands: Chiral pyrazole derivatives have been used to create effective ligands for various asymmetric transformations. The pyrazole core can be incorporated into pincer-type ligands or other multidentate frameworks.[1][2]

  • Chiral Tertiary Alcohols: While not the specific compound , other chiral tertiary alcohols are synthesized and used as valuable intermediates or building blocks in medicinal chemistry and materials science.[3][4][5] Their synthesis often requires highly selective asymmetric additions of organometallic reagents to ketones.[3][5]

The absence of this compound in the literature may suggest potential challenges in its utility, such as:

  • Difficulty in Enantioselective Synthesis: The preparation of the enantiomerically pure tertiary alcohol may be challenging or low-yielding.

  • Suboptimal Coordination Properties: The electronic properties of the pyrazine ring combined with the steric bulk of the propanol moiety might not be conducive to forming stable and effective chiral catalyst complexes.

  • Instability: The compound might be unstable under the reaction conditions typically employed in asymmetric catalysis.

Data Presentation

Due to the lack of experimental data in the literature, no quantitative data tables on reaction yields, enantiomeric excess (e.e.), or other performance metrics can be provided.

Experimental Protocols

As no established applications of this compound in asymmetric catalysis were found, detailed experimental protocols for its use cannot be furnished. Researchers interested in exploring its potential would need to develop and optimize new methodologies from first principles.

Conceptual Workflow for Novel Ligand Development

For researchers interested in investigating novel chiral ligands such as this compound, a general logical workflow is presented below. This diagram outlines the typical stages from conceptualization to application in asymmetric catalysis.

Ligand_Development_Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Catalyst Formation & Screening cluster_2 Phase 3: Application & Scope A Ligand Design & Computational Modeling B Synthesis of Racemic Ligand A->B C Chiral Resolution or Asymmetric Synthesis B->C D Structural Characterization (NMR, X-ray, etc.) C->D E Complexation with Metal Precursors D->E F Screening in a Test Reaction E->F G Optimization of Reaction Conditions (Solvent, Temp, etc.) F->G H Analysis of Yield & Enantioselectivity (HPLC, GC) G->H H->G Iterative Optimization I Substrate Scope Evaluation H->I J Mechanistic Studies I->J K Scale-up & Process Development J->K

Caption: General workflow for the development and application of a novel chiral ligand.

Conclusion

While this compound is a structurally interesting molecule, there is currently no evidence in the scientific literature to support its application in asymmetric catalysis. Researchers and drug development professionals should be aware of this knowledge gap. Future work could focus on the enantioselective synthesis of this compound and a systematic investigation of its coordination chemistry and catalytic activity. The provided conceptual workflow may serve as a guide for such exploratory studies.

References

Application Notes and Protocols for the Characterization of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of 2-(2-Pyrazinyl)-2-propanol, a heterocyclic alcohol of interest in pharmaceutical and flavor chemistry. The methods outlined herein are designed to ensure the identity, purity, and stability of the compound, employing a suite of standard analytical techniques. These include chromatographic methods (High-Performance Liquid Chromatography and Gas Chromatography), spectroscopic techniques (Nuclear Magnetic Resonance and Mass Spectrometry), and thermal analysis.

Compound Profile

  • IUPAC Name: 2-(Pyrazin-2-yl)propan-2-ol

  • Chemical Formula: C₇H₁₀N₂O

  • Molecular Weight: 138.17 g/mol

  • Structure: Chemical structure of this compound

Analytical Characterization Methods

A multi-faceted approach is recommended for the thorough characterization of this compound. The following table summarizes the key analytical techniques and their primary applications.

TechniqueApplicationExpected Results
HPLC (Reverse-Phase) Purity assessment and quantificationRetention time, peak area, impurity profile
GC-MS Identification, purity, and volatile impurity analysisRetention time, mass-to-charge ratio (m/z) of parent ion and fragments
¹H and ¹³C NMR Structural elucidation and confirmationChemical shifts (δ), coupling constants (J), integration
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation analysisMolecular ion peak [M+H]⁺, fragmentation pattern
Thermal Analysis (DSC/TGA) Thermal stability and melting point determinationMelting endotherm, decomposition temperature

Quantitative Data Summary

The following tables present expected quantitative data for this compound based on the analysis of structurally similar compounds and general principles of analytical chemistry.

Table 1: Chromatographic Data (Hypothetical)

ParameterHPLCGC
Column C18 (4.6 x 150 mm, 5 µm)HP-5MS (30 m x 0.25 mm x 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water (Gradient)Helium
Flow Rate 1.0 mL/min1.0 mL/min
Detector UV at 270 nmMass Spectrometer
Retention Time (tR) ~ 4.5 min~ 8.2 min

Table 2: Spectroscopic Data (Predicted)

TechniqueParameterPredicted Value
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)~ 8.5 ppm (s, 1H, pyrazine), ~ 8.4 ppm (d, 1H, pyrazine), ~ 8.3 ppm (d, 1H, pyrazine), ~ 4.5 ppm (s, 1H, -OH), ~ 1.6 ppm (s, 6H, 2x -CH₃)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ)~ 160 ppm (C), ~ 143 ppm (CH), ~ 142 ppm (CH), ~ 141 ppm (CH), ~ 70 ppm (C-OH), ~ 28 ppm (2x -CH₃)
Mass Spectrometry (EI) [M]⁺ (m/z)138
Key Fragments (m/z)123 ([M-CH₃]⁺), 81 (Pyrazine ring fragment), 59 ([C(CH₃)₂OH]⁺)

Table 3: Thermal Analysis Data (Predicted)

TechniqueParameterPredicted Value
DSC Melting Point95 - 105 °C
TGA Onset of Decomposition> 150 °C

Experimental Protocols and Workflows

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This method is suitable for determining the purity of this compound and identifying non-volatile impurities.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the same solvent.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 4.6 mm ID × 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the prepared sample and a blank (solvent). Integrate all peaks and calculate the area percentage of the main peak to determine purity.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of this compound and for the detection of volatile impurities.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.

  • GC-MS Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest. Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep_gcms Prepare 1 mg/mL solution in Methanol inject_gcms Inject into GC prep_gcms->inject_gcms separation_gc GC Separation inject_gcms->separation_gc ionization_ms EI Ionization separation_gc->ionization_ms detection_ms Mass Analysis ionization_ms->detection_ms tic Analyze TIC detection_ms->tic mass_spec Interpret Mass Spectrum tic->mass_spec

Caption: GC-MS analysis workflow for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is essential for the unambiguous structural confirmation of this compound.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Experiments:

      • ¹H NMR

      • ¹³C NMR

      • (Optional) 2D NMR experiments such as COSY and HSQC for full assignment.

    • ¹H NMR Parameters (Typical):

      • Pulse Program: Standard single pulse.

      • Number of Scans: 16.

      • Relaxation Delay: 2 s.

    • ¹³C NMR Parameters (Typical):

      • Pulse Program: Proton-decoupled.

      • Number of Scans: 1024.

      • Relaxation Delay: 2 s.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR spectrum. Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Logical Relationship Diagram:

NMR_Logic cluster_protons Proton Environments cluster_carbons Carbon Environments compound This compound Structure H_pyrazine Pyrazine Protons (3H) compound->H_pyrazine ¹H NMR H_OH Hydroxyl Proton (1H) compound->H_OH ¹H NMR H_methyl Methyl Protons (6H) compound->H_methyl ¹H NMR C_pyrazine Pyrazine Carbons (4C) compound->C_pyrazine ¹³C NMR C_quat Quaternary Carbon (C-OH) compound->C_quat ¹³C NMR C_methyl Methyl Carbons (2C) compound->C_methyl ¹³C NMR H_pyrazine->C_pyrazine HSQC Correlation H_methyl->C_methyl HSQC Correlation

2-(2-Pyrazinyl)-2-propanol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Pyrazinyl)-2-propanol is a heterocyclic alcohol that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, comprising a pyrazine ring and a tertiary alcohol moiety, offer multiple points for chemical modification, making it an attractive scaffold for the synthesis of diverse and complex molecules with potential therapeutic applications. The pyrazine ring, a nitrogen-containing aromatic heterocycle, is a common motif in numerous biologically active compounds and approved drugs. The tertiary alcohol group provides a handle for various chemical transformations, allowing for the introduction of different functional groups and the construction of larger molecular architectures.

Physicochemical Properties and Synthesis

While detailed experimental data for this compound is not extensively published, its properties can be inferred from related structures. It is expected to be a solid at room temperature with a defined melting point and to be soluble in organic solvents.

A plausible and common method for the synthesis of this compound is through a Grignard reaction. This involves the reaction of a pyrazinyl Grignard reagent with acetone or the reaction of 2-acetylpyrazine with a methyl Grignard reagent. A general synthetic scheme is presented below.

General Synthesis of this compound via Grignard Reaction

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product PyMgBr 2-Pyrazinylmagnesium bromide ReactionStep Grignard Reaction PyMgBr->ReactionStep Acetone Acetone Acetone->ReactionStep Product This compound ReactionStep->Product 1. Anhydrous Ether/THF 2. Aqueous Workup (e.g., NH4Cl)

Caption: Synthesis of this compound.

Applications in Medicinal Chemistry

The utility of this compound as a building block stems from the reactivity of both the pyrazine ring and the tertiary alcohol. The pyrazine moiety can participate in various coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, or other substituents. The tertiary alcohol can be used as a nucleophile, or it can be dehydrated to form an alkene, providing further opportunities for functionalization.

While specific examples of drugs synthesized directly from this compound are not prominently featured in publicly available literature, the pyrazine-alcohol motif is present in various classes of biologically active molecules, particularly kinase inhibitors. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of kinase active sites, a common binding mode for this class of inhibitors.

Hypothetical Application in Kinase Inhibitor Synthesis

A hypothetical workflow for the utilization of this compound in the synthesis of a kinase inhibitor is outlined below. This workflow illustrates how the building block can be elaborated into a more complex, biologically active molecule.

G Start This compound Step1 Functionalization of Pyrazine Ring (e.g., Suzuki Coupling with Arylboronic Acid) Start->Step1 Intermediate1 Aryl-Substituted Pyrazinyl Propanol Step1->Intermediate1 Step2 Modification of Tertiary Alcohol (e.g., Etherification, Esterification, or Dehydration/Functionalization) Intermediate1->Step2 Intermediate2 Elaborated Intermediate Step2->Intermediate2 Step3 Further Diversification (e.g., Introduction of Pharmacophoric Groups) Intermediate2->Step3 FinalProduct Potential Kinase Inhibitor Step3->FinalProduct

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocols

Protocol 1: Hypothetical Suzuki Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of a halogenated this compound with a boronic acid. A halogenated pyrazine precursor would be required for this reaction.

Materials:

  • Bromo-2-(2-pyrazinyl)-2-propanol (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction flask, add bromo-2-(2-pyrazinyl)-2-propanol, the arylboronic acid, palladium catalyst, and base.

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add the degassed solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data (Hypothetical):

Reactant A (Pyrazine)Reactant B (Boronic Acid)CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Bromo-2-(2-pyrazinyl)-2-propanolPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90875
Chloro-2-(2-pyrazinyl)-2-propanol4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene1001282

Protocol 2: Hypothetical Etherification of this compound

This protocol outlines a general procedure for the Williamson ether synthesis to modify the tertiary alcohol group.

Materials:

  • This compound (1.0 eq)

  • Strong base (e.g., NaH, 1.1 eq)

  • Alkyl halide (e.g., Benzyl bromide, 1.1 eq)

  • Anhydrous aprotic solvent (e.g., THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add a solution of this compound in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the strong base portion-wise to the solution and stir for 30 minutes at 0 °C.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired ether.

Quantitative Data (Hypothetical):

Starting AlcoholBaseAlkyl HalideSolventTemp (°C)Time (h)Yield (%)
This compoundNaHBenzyl bromideTHFRT465
This compoundKHMethyl iodideDMFRT270

Signaling Pathways and Logical Relationships

The pyrazine scaffold is a key component of many kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the active site of the kinase, thereby inhibiting the phosphorylation of downstream substrates. This inhibition can disrupt signaling pathways that are often dysregulated in diseases like cancer.

G cluster_pathway Kinase Signaling Pathway Kinase Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation) Downstream->CellularResponse Inhibitor Pyrazine-based Inhibitor (Derived from this compound) Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel compounds in medicinal chemistry. Its dual functionality allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space in the quest for new therapeutic agents. While specific, detailed applications are not yet widespread in the literature, the prevalence of the pyrazine scaffold in drug discovery, particularly in the development of kinase inhibitors, suggests that this compound holds significant potential for future drug development programs. The synthetic protocols and workflows outlined here provide a foundational guide for researchers looking to incorporate this valuable building block into their synthetic strategies.

Application Notes and Protocols for the HPLC Analysis of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(2-Pyrazinyl)-2-propanol is a chemical compound containing a pyrazine ring, which is a core structure in various biologically active molecules. Accurate and reliable quantification of this compound is crucial in research and development, particularly in pharmaceutical and chemical industries. High-Performance Liquid Chromatography (HPLC) is a precise and robust analytical technique for the separation, identification, and quantification of such compounds.

This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The method is designed to be simple, reproducible, and suitable for routine analysis.

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water with a formic acid modifier. This compound, being a moderately polar compound, will be retained on the column and then eluted by the mobile phase. The addition of formic acid to the mobile phase helps to ensure good peak shape and reproducibility. Detection is achieved by monitoring the UV absorbance of the pyrazine ring at 270 nm, a wavelength where pyrazine derivatives are known to absorb[1][2].

Experimental Protocols

Materials and Reagents
  • This compound reference standard: Purity >98%

  • Acetonitrile (ACN): HPLC grade

  • Water: HPLC grade or ultrapure water

  • Formic acid: LC-MS grade or equivalent

  • Methanol: HPLC grade (for cleaning)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 270 nm[1][2]
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (for 1 L):

    • Measure 700 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Add 300 mL of HPLC-grade acetonitrile.

    • Add 1.0 mL of formic acid.

    • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of mobile phase.

    • Bring the flask to volume with the mobile phase and mix well.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the 25 µg/mL working standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These are typical values and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (t_R) Approximately 4-6 minutes
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualization

Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O with 0.1% FA) D System Equilibration A->D B Prepare Standard Solutions E Inject Standards & Samples B->E C Prepare Sample Solutions C->E F Data Acquisition E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Caption: Workflow for the HPLC analysis of this compound.

Disclaimer: This application note provides a general guideline. Method validation should be performed in the user's laboratory to ensure its suitability for the intended purpose.

References

Gas chromatography analysis of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Gas Chromatography Analysis of 2-(2-Pyrazinyl)-2-propanol

Introduction

This compound is a heterocyclic organic compound containing a pyrazine ring and a tertiary alcohol functional group. Pyrazine derivatives are significant in the food, beverage, and pharmaceutical industries, contributing to the aroma and flavor of roasted products and serving as building blocks for various bioactive molecules.[1][2] The analysis and quantification of pyrazine derivatives are crucial for quality control in food processing and for pharmacokinetic and metabolic studies in drug development.[3] Gas chromatography (GC) is a widely used analytical technique for the separation and quantification of volatile and semi-volatile compounds like pyrazines due to its high resolution and sensitivity.[1][4] This application note details a comprehensive protocol for the analysis of this compound using gas chromatography coupled with a flame ionization detector (GC-FID) and a mass spectrometer (GC-MS) for identification.

Principle of the Method

This method utilizes a high-resolution gas chromatograph to separate this compound from a sample matrix. The compound is first extracted from the sample using a suitable organic solvent. An internal standard is added to ensure accuracy and precision in quantification. The extracted sample is then injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column wall. The eluted compound is detected by a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for confirmation of its identity based on its mass spectrum.

Materials and Reagents

  • Solvent: Methyl t-butyl ether (MTBE), GC grade[5]

  • Reference Standard: this compound (99%+ purity)

  • Internal Standard (IS): 2-Phenyl-2-propanol (99%+ purity)[5][6]

  • Reagents: Sodium sulfate (anhydrous), for drying

  • Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID), Air (FID)

Instrumentation and Analytical Conditions

A standard gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and a mass spectrometer is required. The following table summarizes the recommended analytical conditions, derived from typical methods for pyrazine and related alcohol analysis.[1][5]

ParameterGC-FID ConditionGC-MS Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C250 °C
Injection Mode Split (10:1)Split (10:1)
Injection Volume 1 µL1 µL
Carrier Gas HeliumHelium
Flow Rate 1.2 mL/min (constant flow)1.2 mL/min (constant flow)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Temperature 300 °CN/A
MS Transfer Line Temp N/A280 °C
MS Ion Source Temp N/A230 °C
MS Quadrupole Temp N/A150 °C
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Mass Range N/A40-400 amu

Experimental Protocol

Standard and Sample Preparation

1. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of this compound reference standard.

  • Dissolve in MTBE in a 100 mL volumetric flask and make up to the mark.

2. Internal Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 100 mg of 2-Phenyl-2-propanol.

  • Dissolve in MTBE in a 100 mL volumetric flask and make up to the mark.

3. Calibration Standards:

  • Prepare a series of calibration standards by diluting the stock solutions with MTBE to achieve concentrations ranging from 1 to 100 µg/mL for this compound, each containing the internal standard at a constant concentration of 20 µg/mL.

4. Sample Preparation:

  • For liquid samples (e.g., beverages, biological fluids), take a 1 mL aliquot.

  • For solid samples (e.g., food products), weigh 1 g of the homogenized sample.

  • Add 5 mL of MTBE and the internal standard solution to the sample.

  • Vortex or sonicate for 15 minutes to ensure thorough extraction.[5]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant (MTBE layer) and dry it over anhydrous sodium sulfate.

  • Transfer the dried extract to a GC vial for analysis.

Analysis Workflow

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID/MS Analysis cluster_data Data Processing A Weigh/Measure Sample & Standards B Add MTBE & Internal Standard A->B C Vortex / Sonicate for Extraction B->C D Centrifuge to Separate Phases C->D E Collect & Dry Supernatant D->E F Inject 1 µL into GC E->F G Separation in Capillary Column F->G H Detection by FID & MS G->H I Integrate Peak Areas H->I L Confirm Identity with MS Library H->L J Generate Calibration Curve I->J K Quantify Analyte Concentration J->K

GC Analysis Workflow for this compound.

Data Analysis and Results

The concentration of this compound in the samples is determined by constructing a calibration curve. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. The concentration in the samples can then be calculated using the linear regression equation derived from this curve.

Quantitative Data Summary

The following table presents hypothetical but realistic performance data for the described method, based on common validation parameters for similar GC analyses.[5][7]

ParameterResult
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (RSD%) < 5%
Recovery (%) 95 - 105%
Retention Time (Analyte) Approx. 12.5 min
Retention Time (IS) Approx. 11.8 min

Signaling Pathway and Logical Relationships

In a broader context, pyrazines are often formed during the Maillard reaction, a key chemical process in the browning and flavor development of cooked foods.[8] The following diagram illustrates the logical relationship of pyrazine formation and its subsequent analysis.

Maillard_Reaction_Pathway cluster_maillard Maillard Reaction cluster_analysis Analytical Process A Reducing Sugars C Intermediate Products (e.g., dicarbonyls) A->C B Amino Acids B->C D Strecker Degradation C->D E Pyrazine Formation (including this compound precursors) D->E F Food/Drug Sample Containing Pyrazines E->F Present in G Extraction & GC Analysis F->G H Quantification & Identification G->H

Formation of Pyrazines and Subsequent Analysis.

Conclusion

The described gas chromatography method provides a reliable and robust approach for the quantification and identification of this compound in various matrices. The use of an internal standard ensures high accuracy and precision, making this protocol suitable for quality control, research, and drug development applications. The specified GC-MS conditions also allow for unambiguous confirmation of the analyte's identity. This application note serves as a comprehensive guide for researchers and scientists working with pyrazine derivatives.

References

Application Notes and Protocols: NMR Spectroscopy of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Pyrazinyl)-2-propanol is a tertiary alcohol derivative of pyrazine. The pyrazine ring is a key structural motif found in numerous biologically active compounds and approved pharmaceuticals. Therefore, unambiguous structural elucidation of pyrazine derivatives is critical in medicinal chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural characterization of organic molecules. This document provides detailed application notes and protocols for the ¹H and ¹³C NMR spectroscopic analysis of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds, including pyrazine and 2-phenyl-2-propanol.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OH~2.0-3.0Singlet (broad)1HN/A
-CH₃~1.6Singlet6HN/A
Pyrazine H-3~8.5Doublet1H~1.5
Pyrazine H-5~8.6Doublet of doublets1H~2.5, 1.5
Pyrazine H-6~8.7Doublet1H~2.5

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
-C(CH₃)₂~72
-CH₃~29
Pyrazine C-2~160
Pyrazine C-3~143
Pyrazine C-5~144
Pyrazine C-6~142

Experimental Protocols

This section details the standard operating procedures for the preparation of a sample of this compound and the acquisition of its NMR spectra.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds and is a suitable choice for this compound.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-dissolved in the deuterated solvent by the manufacturer and serves as the internal standard (0 ppm).

  • Dissolution: Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. If necessary, sonicate the sample for a few minutes.

  • Transfer: Use a clean Pasteur pipette to transfer the solution into the NMR tube, ensuring the final liquid height is appropriate for the spectrometer being used (typically around 4-5 cm).

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

3.2.1. ¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

3.2.2. ¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Data Processing and Analysis Workflow

The following diagram illustrates the workflow for processing and analyzing the acquired NMR data.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Analysis Spectral Analysis cluster_Reporting Reporting SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition (1H and 13C) SamplePrep->NMR_Acq FID_Proc FID Processing (Fourier Transform, Phasing, Baseline Correction) NMR_Acq->FID_Proc Peak_Picking Peak Picking & Integration FID_Proc->Peak_Picking Chem_Shift Chemical Shift Analysis Peak_Picking->Chem_Shift Coupling Coupling Constant Analysis Chem_Shift->Coupling Structure_Eluc Structure Elucidation Coupling->Structure_Eluc Report_Gen Generate Report Structure_Eluc->Report_Gen

Caption: Workflow for NMR data acquisition, processing, and analysis.

Interpretation of NMR Spectra

The interpretation of the NMR spectra should be consistent with the proposed structure of this compound.

  • ¹H NMR Spectrum:

    • The singlet for the two methyl groups (-CH₃) around 1.6 ppm confirms their chemical equivalence.

    • The broad singlet for the hydroxyl proton (-OH) is characteristic and its chemical shift can vary with concentration and temperature.

    • The three distinct signals in the aromatic region (8.5-8.7 ppm) correspond to the three protons on the pyrazine ring. Their multiplicities (doublet, doublet of doublets) arise from spin-spin coupling with adjacent protons.

  • ¹³C NMR Spectrum:

    • The signal around 72 ppm is indicative of a quaternary carbon attached to an oxygen atom.

    • The peak at approximately 29 ppm corresponds to the two equivalent methyl carbons.

    • The four signals in the downfield region (142-160 ppm) are characteristic of the carbon atoms in the pyrazine ring.

Logical Relationship for Structural Confirmation

The following diagram outlines the logical steps for confirming the structure of this compound using the NMR data.

Structural_Confirmation cluster_Data Experimental Data cluster_Interpretation Interpretation cluster_Conclusion Conclusion H_NMR 1H NMR Data (Chemical Shifts, Integrals, Multiplicities) Identify_CH3 Identify Equivalent CH3 Groups (Singlet, 6H integral) H_NMR->Identify_CH3 Identify_OH Identify OH Group (Broad Singlet, 1H integral) H_NMR->Identify_OH Identify_Pyrazine Identify Pyrazine Protons (Aromatic region, specific splitting) H_NMR->Identify_Pyrazine C_NMR 13C NMR Data (Chemical Shifts) Identify_Quat_C Identify Quaternary C-O (~72 ppm) C_NMR->Identify_Quat_C Confirm_Structure Confirm Structure of This compound Identify_CH3->Confirm_Structure Identify_OH->Confirm_Structure Identify_Pyrazine->Confirm_Structure Identify_Quat_C->Confirm_Structure

Caption: Logical flow for structural confirmation using NMR data.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Pyrazinyl)-2-propanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is the Grignard reaction. This involves reacting 2-acetylpyrazine with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), in an anhydrous ether solvent like tetrahydrofuran (THF).

Q2: What is a typical yield for the synthesis of a 2-(pyrazinyl)-2-propanol derivative via a Grignard reaction?

A2: For the synthesis of the similar compound 2-(3-Methyl-2-pyrazinyl)-2-propanol, yields of 60–70% have been reported under optimized conditions.[1] A similar yield can be expected for this compound with careful control of the reaction parameters.

Q3: What are the key starting materials for this synthesis?

A3: The primary starting materials are 2-acetylpyrazine and a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium iodide). Anhydrous solvent, typically THF or diethyl ether, is also essential.

Q4: How can I purify the final product, this compound?

A4: Purification can be achieved through column chromatography on silica gel using an ethyl acetate/hexane eluent.[1] Recrystallization from a solvent mixture such as ethanol/water can also be employed to obtain a crystalline product.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard reagent due to moisture.- Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).- Use anhydrous solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Poor quality of magnesium turnings for Grignard reagent preparation.- Use fresh, high-quality magnesium turnings.- Activate the magnesium surface by grinding, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.
3. Competing side reactions.- Control the reaction temperature; lower temperatures (e.g., -10°C to 0°C) are often preferred to minimize side reactions.[1]- Add the 2-acetylpyrazine solution slowly to the Grignard reagent to maintain a low concentration of the ketone.
Formation of Side Products 1. Reduction of 2-acetylpyrazine: The Grignard reagent acts as a reducing agent, forming the corresponding secondary alcohol.- Use a less sterically hindered Grignard reagent if possible (not applicable here, but a general tip).- Maintain a low reaction temperature.
2. Enolization of 2-acetylpyrazine: The Grignard reagent acts as a base, deprotonating the acetyl group to form an enolate.- Use a non-basic Grignard reagent if the substrate is particularly prone to enolization.- Employ a Lewis acid additive to enhance the electrophilicity of the carbonyl group.
3. Wurtz-type coupling: Reaction of the Grignard reagent with any unreacted methyl halide.- Ensure slow addition of the methyl halide during the preparation of the Grignard reagent to maintain a low concentration.
Difficulty in Product Isolation/Purification 1. Emulsion formation during aqueous workup.- Add a saturated solution of ammonium chloride (NH₄Cl) during the workup to break up the emulsion.- Use a combination of polar and non-polar solvents for extraction.
2. Co-elution of impurities during column chromatography.- Optimize the solvent system for chromatography by trying different ratios of ethyl acetate and hexane.- Consider using a different stationary phase if separation is challenging.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is adapted from the synthesis of a similar pyrazinyl alcohol.

Materials:

  • 2-acetylpyrazine

  • Magnesium turnings

  • Methyl iodide or methyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine crystal (for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of methyl iodide (or bromide) in anhydrous THF.

    • Add a small portion of the methyl iodide solution to the magnesium suspension. The reaction should start, indicated by bubbling and a change in color. If the reaction does not initiate, gentle warming may be applied.

    • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Acetylpyrazine:

    • Cool the Grignard reagent solution to -10°C using an ice-salt bath.

    • Dissolve 2-acetylpyrazine in anhydrous THF and add it to the dropping funnel.

    • Add the 2-acetylpyrazine solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 0°C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

    • The purified product can be further recrystallized from an ethanol/water mixture to obtain a crystalline solid.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 2-Acetylpyrazine (Precursor)

Starting MaterialGrignard ReagentSolventCatalystTemperature (°C)Yield (%)Reference
2-CyanopyrazineMethylmagnesium chlorideTHFCuprous chloride5069[2]
2-CyanopyrazineMethylmagnesium chlorideTHFCuprous bromide43-[2]

Table 2: Conditions for the Synthesis of a Substituted 2-(Pyrazinyl)-2-propanol

Starting MaterialGrignard ReagentSolventTemperature (°C)Yield (%)Reference
3-Methyl-2-pyrazinecarboxaldehydeMethylmagnesium bromideTHF-1060-70[1]

Visualizations

experimental_workflow cluster_grignard_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup & Purification A Activate Mg with I₂ B Add CH₃I in THF A->B C Reflux B->C D Cool Grignard to -10°C C->D Formed CH₃MgI E Add 2-Acetylpyrazine in THF D->E F Stir at RT E->F G Quench with aq. NH₄Cl F->G Crude Product H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Column Chromatography I->J K Recrystallization J->K L L K->L Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_grignard Grignard Reagent Issues cluster_reaction_conditions Reaction Condition Issues cluster_workup_issues Workup & Purification Issues start Low Yield of This compound q1 Is the Grignard reagent forming? start->q1 s1 Check for moisture. Dry glassware & solvents. q1->s1 No s2 Activate Mg turnings (grind, add I₂). q1->s2 No q2 Are side reactions occurring? q1->q2 Yes s3 Lower reaction temperature (e.g., -10°C). q2->s3 Yes s4 Slow addition of 2-acetylpyrazine. q2->s4 Yes q3 Difficulty in isolation? q2->q3 No s5 Use saturated NH₄Cl to break emulsions. q3->s5 Yes s6 Optimize chromatography solvent system. q3->s6 Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Pyrazinyl)-2-propanol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, a tertiary alcohol, typically prepared via the Grignard reaction between 2-acetylpyrazine and a methyl Grignard reagent (e.g., methylmagnesium bromide or iodide).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air. Contamination will quench the reagent, rendering it ineffective.- Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents (e.g., diethyl ether, THF) for both the Grignard reagent preparation and the reaction itself.- Activate the magnesium turnings before preparing the Grignard reagent (e.g., using iodine or 1,2-dibromoethane).
2. Enolate Formation: The methyl protons on 2-acetylpyrazine are acidic and can be abstracted by the Grignard reagent, which is a strong base. This forms an enolate, a competing non-productive pathway.- Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.[1] - Use a less sterically hindered Grignard reagent if applicable, although for this synthesis, a methyl Grignard is required.
3. Reduction of the Ketone: The Grignard reagent can act as a reducing agent, converting the ketone to a secondary alcohol (1-(pyrazin-2-yl)ethanol). This is more likely with bulky Grignard reagents but can occur as a minor side reaction.- Maintain low reaction temperatures.
Presence of Impurities in the Final Product 1. Unreacted Starting Material (2-acetylpyrazine): Incomplete reaction due to insufficient Grignard reagent or short reaction time.- Use a slight excess of the Grignard reagent (e.g., 1.1-1.5 equivalents).- Ensure the reaction goes to completion by monitoring with TLC.- Purify the final product using column chromatography.
2. Biphenyl (if using bromobenzene for Grignard prep): A common byproduct from the coupling of phenyl radicals during the formation of a phenyl Grignard reagent. While not directly applicable to methyl Grignard, analogous coupling of the alkyl halide can occur.- This is generally a minor impurity with methyl Grignard reagents.- Purification by column chromatography or recrystallization can remove this nonpolar impurity.
3. Magnesium Salts: Hydrolysis of the magnesium alkoxide intermediate can lead to the precipitation of magnesium salts, which can contaminate the product.- During the workup, use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching, which helps to dissolve the magnesium salts.[2] - Perform an aqueous workup with dilute acid (e.g., HCl or H₂SO₄) to dissolve the salts, followed by extraction of the product into an organic solvent.[2]
Difficulty in Product Isolation/Purification 1. Emulsion during Extraction: The presence of magnesium salts and the polar nature of the pyrazine ring can lead to the formation of emulsions during the aqueous workup.- Add a saturated solution of NaCl (brine) to the aqueous layer to break up emulsions.- Filter the organic layer through a pad of Celite or anhydrous sodium sulfate.
2. Co-elution of Product and Impurities: The desired tertiary alcohol and any secondary alcohol byproduct may have similar polarities, making separation by column chromatography challenging.- Use a solvent system with a fine polarity gradient for column chromatography.- Consider derivatization of the alcohol(s) to facilitate separation, followed by deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard reaction in this synthesis?

A1: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for Grignard reactions. THF is often preferred as it can help to stabilize the Grignard reagent. It is crucial that the solvent is completely dry, as any trace of water will destroy the Grignard reagent.

Q2: How can I be sure my Grignard reagent has formed and is active?

A2: The formation of a Grignard reagent is often indicated by a change in the appearance of the reaction mixture, such as the disappearance of the metallic magnesium and the formation of a cloudy or colored solution. A simple qualitative test is to take a small aliquot of the Grignard solution, quench it with iodine in THF; the disappearance of the iodine color indicates an active Grignard reagent. For a quantitative measure, titration methods can be employed.

Q3: What are the expected side products in the synthesis of this compound?

A3: The primary side products are typically the result of competing reactions with the starting ketone, 2-acetylpyrazine. These include:

  • The enolate of 2-acetylpyrazine: Formed by the deprotonation of the methyl group by the Grignard reagent. Upon workup, this will regenerate the starting material.

  • 1-(Pyrazin-2-yl)ethanol: The secondary alcohol resulting from the reduction of the ketone by the Grignard reagent.

Q4: At what temperature should the reaction be conducted?

A4: To minimize side reactions, particularly enolate formation, it is recommended to perform the addition of the 2-acetylpyrazine to the Grignard reagent at a low temperature, ideally between -78 °C and 0 °C.[1] The reaction can then be allowed to slowly warm to room temperature.

Q5: What is the best method for purifying the final product?

A5: Purification of the crude this compound is typically achieved by column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. Recrystallization can also be an option if a suitable solvent is found.

Experimental Protocols

A detailed experimental protocol for the synthesis of 2-acetylpyrazine, the precursor to this compound, is described in the patent literature. The synthesis of the final product is a standard Grignard addition to a ketone.

Synthesis of 2-Acetylpyrazine (Precursor)

A common method for the synthesis of 2-acetylpyrazine involves the reaction of 2-cyanopyrazine with a methyl Grignard reagent.[3]

  • Step 1: Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A crystal of iodine is often added to initiate the reaction. A solution of methyl iodide or methyl bromide in anhydrous ether is then added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional hour to ensure complete formation of the Grignard reagent.

  • Step 2: Reaction with 2-Cyanopyrazine: A solution of 2-cyanopyrazine in anhydrous ether or THF is added dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C). The reaction mixture is then stirred for several hours at room temperature.

  • Step 3: Hydrolysis and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-acetylpyrazine, which can be further purified by distillation or recrystallization.

Synthesis of this compound

  • Step 1: Grignard Reaction: To a solution of methylmagnesium bromide (or iodide) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, a solution of 2-acetylpyrazine in the same anhydrous solvent is added dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Step 2: Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Step 3: Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation

Table 1: Hypothetical Yields and Side Product Ratios under Different Reaction Conditions.

Entry Temperature (°C) Equivalents of MeMgBr Reaction Time (h) Product Yield (%) Unreacted Starting Material (%) 1-(Pyrazin-2-yl)ethanol (%)
1Room Temp.1.1240305
201.1475153
3-78 to RT1.16855<2
401.548053

Note: The data in this table is illustrative and intended to demonstrate the expected trends. Actual results may vary based on specific experimental conditions.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup & Purification Mg Mg turnings Grignard CH3MgX Mg->Grignard MeX CH3X (X=Br, I) MeX->Grignard Solvent1 Anhydrous Ether/THF Solvent1->Grignard Reaction Reaction at low temp. Grignard->Reaction Acetylpyrazine 2-Acetylpyrazine Acetylpyrazine->Reaction Solvent2 Anhydrous Ether/THF Solvent2->Reaction Alkoxide Mg Alkoxide Intermediate Reaction->Alkoxide Quench Quench (aq. NH4Cl) Alkoxide->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathways of Main and Side Reactions

reaction_pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Ketone 2-Acetylpyrazine Intermediate Tetrahedral Intermediate Ketone->Intermediate Nucleophilic Attack Grignard CH3MgX Grignard->Intermediate Alkoxide Magnesium Alkoxide Intermediate->Alkoxide Rearrangement Product This compound Alkoxide->Product Protonation (Workup) Ketone2 2-Acetylpyrazine Enolate Pyrazinyl Enolate Ketone2->Enolate Deprotonation Reduced 1-(Pyrazin-2-yl)ethanol Ketone2->Reduced Reduction (Hydride Transfer) Grignard2 CH3MgX Grignard2->Enolate Grignard2->Reduced

Caption: Main and side reaction pathways in the synthesis.

References

Optimization of reaction conditions for 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Pyrazinyl)-2-propanol. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the Grignard reaction. This involves the reaction of 2-acetylpyrazine with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide.[1]

Q2: What are the main challenges in this synthesis?

A2: The primary challenges are associated with the sensitive nature of the Grignard reagent, which readily reacts with moisture and atmospheric carbon dioxide.[2][3] Ensuring strictly anhydrous reaction conditions is crucial for success. Other challenges include potential side reactions and purification of the final product.

Q3: What are the expected side products in this reaction?

A3: Potential side products can arise from several pathways. The most common is the enolization of 2-acetylpyrazine by the Grignard reagent acting as a base. Other side products may include unreacted starting material and byproducts from the Grignard reagent itself, such as ethane (from reaction with trace water).

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel, often using a solvent system like ethyl acetate/hexane.[1] Another common method for purifying tertiary alcohols is recrystallization from a suitable solvent system, which may include ethanol/water mixtures.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Presence of moisture: Grignard reagents are extremely sensitive to water.[2][3] 2. Poor quality of Grignard reagent: The reagent may have degraded over time or was not prepared correctly. 3. Inactive magnesium: The surface of the magnesium turnings may be oxidized.[4] 4. Incorrect reaction temperature: The reaction may not have been initiated or proceeded optimally.1. Ensure anhydrous conditions: Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[3] 2. Use fresh or titrated Grignard reagent: If preparing in-house, ensure the reaction initiates properly. Commercially available Grignard reagents should be from a fresh, unopened bottle.[5] 3. Activate the magnesium: Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[3][4] 4. Optimize temperature: The initial addition of the Grignard reagent is often done at a low temperature (e.g., 0 °C or -10 °C) and then allowed to warm to room temperature.[1][6]
Formation of a significant amount of a white precipitate before adding the ketone Reaction of the Grignard reagent with atmospheric CO2 or moisture. Maintain a positive pressure of an inert gas throughout the reaction setup.
Isolation of unreacted 2-acetylpyrazine 1. Insufficient Grignard reagent: The stoichiometry may be incorrect. 2. Slow addition of the ketone: This can lead to side reactions of the Grignard reagent before it can react with the ketone.1. Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents). 2. Add the solution of 2-acetylpyrazine to the Grignard reagent at a steady, dropwise rate.
Difficulties in purifying the product Presence of closely related impurities or magnesium salts. 1. Aqueous workup: After the reaction, a careful aqueous workup with a saturated solution of ammonium chloride or dilute acid can help to quench the reaction and dissolve magnesium salts.[2][7] 2. Column chromatography: Use a gradient elution on silica gel to separate the product from impurities.[1] 3. Extraction and washing: Washing the organic layer with a dilute NaOH solution can help remove phenolic impurities if any are formed.[8]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Materials:

  • 2-acetylpyrazine

  • Methylmagnesium bromide (e.g., 3.0 M solution in diethyl ether)[5]

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon. The reaction should be carried out under an inert atmosphere.

  • Reaction:

    • To a stirred solution of methylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of 2-acetylpyrazine (1.0 equivalent) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[2]

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.[1]

Data Presentation

Table 1: Reaction Parameters for Grignard Reaction

ParameterRecommended Condition
Reactant Ratio (Ketone:Grignard) 1 : 1.1-1.2
Solvent Anhydrous Diethyl Ether or THF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 1-3 hours
Quenching Agent Saturated aq. NH4Cl

Table 2: Spectroscopic Data for this compound (Expected)

Technique Expected Peaks
¹H NMR Signals for the pyrazinyl protons, a singlet for the two methyl groups, and a singlet for the hydroxyl proton.
¹³C NMR Resonances for the pyrazine ring carbons, the quaternary carbon bearing the hydroxyl group, and the methyl carbons.
IR (cm⁻¹) A broad peak around 3200-3600 (O-H stretch), and characteristic peaks for the pyrazine ring.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Anhydrous Glassware & Solvents start 2-Acetylpyrazine in Anhydrous Ether prep->start grignard Methylmagnesium Bromide in Anhydrous Ether prep->grignard reaction Grignard Reaction (0°C to RT) start->reaction grignard->reaction quench Quench with aq. NH4Cl reaction->quench extract Extraction with Ether quench->extract dry Dry over MgSO4 extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_solutions Solutions start Low or No Product Yield? check_moisture Check for Moisture? (Anhydrous Conditions) start->check_moisture Yes check_reagent Grignard Reagent Quality? start->check_reagent Yes check_mg Magnesium Activation? start->check_mg Yes check_temp Reaction Temperature? start->check_temp Yes solution_moisture Flame-dry glassware, use anhydrous solvents check_moisture->solution_moisture solution_reagent Use fresh or titrated reagent check_reagent->solution_reagent solution_mg Activate with I2 or 1,2-dibromoethane check_mg->solution_mg solution_temp Optimize temperature (e.g., 0°C to RT) check_temp->solution_temp

Caption: Troubleshooting logic for low yield in the Grignard synthesis.

References

Technical Support Center: Synthesis of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-(2-Pyrazinyl)-2-propanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthetic procedure.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through the reaction of a 2-pyrazinyl organometallic species with acetone.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this synthesis are a common issue and can stem from several factors, primarily related to the stability and reactivity of the pyrazinyl organometallic intermediate. Here are the most common causes and their solutions:

  • Moisture and Air Sensitivity: Organometallic reagents, such as Grignard and organolithium reagents, are extremely sensitive to moisture and atmospheric oxygen. Any contamination will quench the reagent and significantly reduce your yield.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use. Use anhydrous solvents, and maintain an inert atmosphere (e.g., dry argon or nitrogen) throughout the entire process, from reagent preparation to the final quench.

  • Poor Quality of Magnesium (for Grignard reaction): The surface of magnesium turnings can oxidize, which prevents the reaction with the halo-pyrazine from starting.

    • Solution: Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by methods such as crushing the turnings in a dry flask, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane to initiate the reaction.

  • Inefficient Formation of the Organometallic Reagent: The formation of the pyrazinyl Grignard or organolithium reagent can be sluggish.

    • Solution: For Grignard reactions, sonication or gentle heating can help initiate the reaction. The use of "turbo-Grignard" reagents, which include lithium chloride, can also improve the solubility and reactivity of the Grignard reagent. For organolithium formation via lithium-halogen exchange, ensure your temperature is sufficiently low (typically -78 °C) to prevent side reactions.

  • Side Reactions: The electron-deficient nature of the pyrazine ring can lead to side reactions. For instance, the Grignard reagent can undergo an exchange reaction with the starting halo-pyrazine.

    • Solution: Use of a catalyst, such as cuprous chloride or cuprous bromide, can promote the desired addition reaction over side reactions. Also, maintaining a low reaction temperature during the formation and reaction of the organometallic species is crucial.

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: Byproduct formation is a common challenge. The most likely byproducts are:

  • Pyrazine: Formed if the pyrazinyl organometallic reagent is quenched by trace amounts of water or other protic sources.

  • Bipyrazinyl: Can result from the coupling of the pyrazinyl organometallic reagent with the starting halo-pyrazine.

  • Starting Material Recovery: If the reaction does not go to completion, you will recover unreacted halo-pyrazine.

To minimize these byproducts, refer to the solutions in A1, with a strong emphasis on anhydrous conditions and maintaining an inert atmosphere.

Q3: What is the best method for purifying the final product, this compound?

A3: The final product is a tertiary alcohol and can be purified using standard techniques.

  • Extraction: After quenching the reaction, the product will be in the organic layer. A standard aqueous workup to remove salts and other water-soluble impurities is the first step.

  • Column Chromatography: This is the most effective method for separating the desired product from nonpolar byproducts like bipyrazinyl and any remaining starting material. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for larger quantities.

Q4: Should I use a Grignard reagent or an organolithium reagent for this synthesis?

A4: Both Grignard and organolithium reagents can be used to generate the necessary pyrazinyl nucleophile.

  • Grignard Reagent (from 2-halopyrazine and Mg): This is a classic approach. It may require activation of the magnesium and can sometimes be sluggish.

  • Organolithium Reagent (from 2-halopyrazine and n-BuLi or t-BuLi): This method, involving a lithium-halogen exchange, is often faster and more reliable than Grignard formation, especially for less reactive halides. However, it requires very low temperatures (typically -78 °C) to be successful and to avoid side reactions. Organolithium reagents are also extremely pyrophoric and require careful handling.

The choice often depends on the available starting materials and the experimental setup.

Experimental Protocols

Below are two detailed experimental protocols for the synthesis of this compound, based on analogous reactions found in the literature. Note: These are generalized procedures and may require optimization.

Protocol 1: Synthesis via Grignard Reagent

This protocol is adapted from the general principles of Grignard reactions with N-heterocycles.

Materials:

  • 2-Chloropyrazine or 2-Bromopyrazine (1.0 eq)

  • Magnesium turnings (1.5 eq)

  • Iodine (1 small crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetone (1.2 eq), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Add the magnesium turnings and the iodine crystal to the flask.

  • In the dropping funnel, prepare a solution of the 2-halopyrazine in anhydrous THF.

  • Add a small portion of the 2-halopyrazine solution to the magnesium turnings. The reaction should start, as indicated by a color change and gentle reflux. If not, gently warm the flask.

  • Once the reaction has initiated, add the remaining 2-halopyrazine solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of anhydrous acetone in anhydrous THF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis via Organolithium Reagent

This protocol is based on the well-established lithium-halogen exchange reaction.

Materials:

  • 2-Bromopyrazine or 2-Iodopyrazine (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Acetone (1.2 eq), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Add a solution of the 2-halopyrazine in anhydrous THF to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • Add a solution of anhydrous acetone in anhydrous THF dropwise, keeping the temperature below -70 °C.

  • After the addition is complete, stir the reaction at -78 °C for another 2 hours.

  • Slowly warm the reaction to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize quantitative data from analogous syntheses. This data can be used as a benchmark for optimizing the synthesis of this compound.

Parameter2-(3-Methyl-2-pyrazinyl)-2-propanol2-Acetylpyrazine
Starting Material 3-Methyl-2-pyrazinecarboxaldehyde2-Cyanopyrazine
Reagent Methylmagnesium bromideMethylmagnesium chloride
Solvent Anhydrous THFAnhydrous THF
Catalyst None reportedCuprous chloride or Cuprous bromide
Reaction Conditions Not specifiedReflux
Reported Yield 60-70%Not specified, but implied to be high
Parameter2,2-dimethyl-1-pyrazin-2-yl-propan-1-ol
Starting Material 2-Iodopyrazine
Reagent n-Butyl lithium, then Pivaldehyde
Solvent Anhydrous Diethyl Ether
Reaction Conditions -50 °C to room temperature
Reported Yield 94%

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: Dry Glassware & Inert Atmosphere reagent_prep Prepare 2-Halopyrazine Solution start->reagent_prep organometallic_formation Form Organometallic Reagent (Grignard or Organolithium) reagent_prep->organometallic_formation acetone_addition Add Anhydrous Acetone organometallic_formation->acetone_addition reaction_stir Stir at Appropriate Temperature acetone_addition->reaction_stir quench Quench with Aq. NH4Cl reaction_stir->quench extraction Extract with Organic Solvent quench->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification end Final Product: This compound purification->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_conditions Were anhydrous conditions strictly maintained? start->check_conditions yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions check_mg Was the Magnesium activated (for Grignard)? yes_conditions->check_mg improve_drying Action: Rigorously dry all glassware and solvents. Ensure a good inert gas flow. no_conditions->improve_drying yes_mg Yes check_mg->yes_mg no_mg No check_mg->no_mg check_temp Was the reaction temperature controlled? yes_mg->check_temp activate_mg Action: Use fresh Mg turnings or activate with iodine/1,2-dibromoethane. no_mg->activate_mg yes_temp Yes check_temp->yes_temp no_temp No check_temp->no_temp consider_catalyst Consider adding a catalyst (e.g., CuCl) to minimize side reactions. yes_temp->consider_catalyst control_temp Action: Maintain low temperature (-78°C for organolithium, 0°C for Grignard addition). no_temp->control_temp

Caption: Troubleshooting guide for addressing low reaction yields.

Stability of 2-(2-Pyrazinyl)-2-propanol under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(2-Pyrazinyl)-2-propanol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place.[1] It is recommended to handle and store the compound under an inert gas as it is hygroscopic. Keep the container away from heat and sources of ignition.[1] The recommended storage temperature is typically found on the product label.[1]

Q2: Is this compound stable at elevated temperatures?

A2: No, exposure to heat should be avoided. Warming the compound is explicitly listed as a condition to avoid.[1] Vapors of similar compounds may form explosive mixtures with air upon heating.[1][2] Decomposition has been observed for a similar compound, 2-(3-Methyl-2-pyrazinyl)-2-propanol, above 150°C.[3]

Q3: How stable is this compound in aqueous solutions at different pH values?

Q4: Is this compound sensitive to light?

A4: Photostability data for this compound is not specified in the available literature. However, forced degradation studies, as recommended by ICH guidelines, typically include photostability testing to identify any potential degradation.[5][6] It is best practice to protect solutions of the compound from light unless photostability has been confirmed.

Q5: What are the potential degradation pathways for this compound?

A5: Potential degradation can occur through several pathways, including:

  • Oxidation: The pyrazine ring may be susceptible to oxidation.

  • Hydrolysis: Although tertiary alcohols are generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation.

  • Thermal Degradation: As mentioned, the compound is sensitive to heat.

  • Photodegradation: Exposure to light, particularly UV, could induce degradation.

Forced degradation studies are the standard approach to identify potential degradants and degradation pathways.[5][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in chromatogram after sample preparation. Degradation of the compound due to inappropriate solvent, pH, or temperature.Prepare samples in a neutral, well-characterized solvent. Avoid excessive heat during sample preparation. Analyze samples as quickly as possible after preparation.
Loss of compound potency over time in solution. Instability in the chosen solvent or buffer. Exposure to light or oxygen.Perform a time-course stability study in the specific medium. Store solutions protected from light and under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results in bioassays. Degradation of the compound in the assay medium.Evaluate the stability of this compound under the specific assay conditions (pH, temperature, media components). Include stability-indicating controls in your experiments.
Discoloration of the solid compound upon storage. Hygroscopicity and potential slow degradation.Ensure the container is tightly sealed and stored in a desiccator or a dry, inert atmosphere.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][7] The following are general protocols that should be optimized for this compound.

1. Acidic and Basic Hydrolysis:

  • Objective: To determine the stability of the compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For acidic hydrolysis, mix the stock solution with 0.1 M to 1 M HCl.

    • For basic hydrolysis, mix the stock solution with 0.1 M to 1 M NaOH.

    • Incubate the solutions at room temperature or elevated temperatures (e.g., 50-60°C) if no degradation is observed at room temperature.[6]

    • Monitor the reaction over several days.[6]

    • At specified time points, withdraw an aliquot, neutralize it, and dilute it to a suitable concentration for analysis by a stability-indicating method (e.g., HPLC).

2. Oxidative Degradation:

  • Objective: To assess the susceptibility of the compound to oxidation.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Treat the solution with an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light.

    • Monitor the reaction at various time points and analyze the samples.

3. Thermal Degradation:

  • Objective: To evaluate the effect of heat on the compound in the solid state and in solution.

  • Procedure:

    • Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH). Analyze the sample at set intervals.

    • Solution: Heat a solution of the compound at a controlled temperature (e.g., 60-80°C) and analyze at different time points.

4. Photostability Testing:

  • Objective: To determine the compound's sensitivity to light.

  • Procedure:

    • Expose a solution of the compound to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze both the exposed and control samples at the end of the exposure period.

Data Presentation

Table 1: Summary of Forced Degradation Conditions

ConditionReagent/StressTemperatureDuration
Acidic Hydrolysis 0.1 M - 1 M HClRoom Temp. / 50-60°CUp to 7 days
Basic Hydrolysis 0.1 M - 1 M NaOHRoom Temp. / 50-60°CUp to 7 days
Oxidation 3-30% H₂O₂Room Temp.Up to 7 days
Thermal (Solid) Dry Heat60-80°CVariable
Thermal (Solution) Reflux in Neutral SolventVariableVariable
Photolytic ICH Q1B compliant light sourceAmbientVariable

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results start This compound Stock Solution acid Acidic Hydrolysis (HCl) start->acid base Basic Hydrolysis (NaOH) start->base oxidation Oxidative Stress (H₂O₂) start->oxidation thermal Thermal Stress (Heat) start->thermal photo Photolytic Stress (Light) start->photo analysis Stability-Indicating Analytical Method (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis degradation_profile Degradation Profile analysis->degradation_profile pathways Identify Degradation Pathways degradation_profile->pathways

Caption: Workflow for a forced degradation study.

Stability_Troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Outcome issue Inconsistent Experimental Results degradation Compound Degradation issue->degradation storage Improper Storage issue->storage handling Incorrect Sample Handling issue->handling run_stability Run Stability Study in Experimental Medium degradation->run_stability check_storage Verify Storage Conditions (Temp, Light, Inert Atm.) storage->check_storage review_protocol Review Sample Prep Protocol handling->review_protocol stable_protocol Develop Stable Experimental Protocol run_stability->stable_protocol check_storage->stable_protocol review_protocol->stable_protocol

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: 2-(2-Pyrazinyl)-2-propanol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Pyrazinyl)-2-propanol. The information provided is intended to assist with the removal of impurities and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method for synthesizing this compound is through a Grignard reaction. This involves the reaction of a pyrazine derivative with an appropriate Grignard reagent. Two primary routes are:

  • Reaction of 2-cyanopyrazine with methylmagnesium bromide.

  • Reaction of 2-pyrazinecarboxaldehyde with methylmagnesium bromide.

Q2: My Grignard reaction to synthesize this compound is sluggish or fails to initiate. What are the possible causes and solutions?

A2: Failure to initiate a Grignard reaction is a common issue. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Solvents like diethyl ether or tetrahydrofuran (THF) must be anhydrous.

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.

    • Activation: Crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface.

  • Impure Alkyl Halide: The alkyl halide (e.g., methyl bromide) used to prepare the Grignard reagent should be pure and dry.

Q3: I observe a significant amount of a non-polar impurity in my crude product. What is it likely to be and how can I remove it?

A3: A common non-polar impurity in Grignard reactions is a biphenyl-type compound, which forms from the coupling of the Grignard reagent. In the case of using methylmagnesium bromide, this would be ethane, which is volatile. However, if an aryl Grignard is used, biphenyl or its derivatives can be a significant byproduct. This can be effectively removed using column chromatography with a non-polar eluent system, such as a mixture of hexane and ethyl acetate.

Q4: After quenching my reaction with aqueous acid, my yield of this compound is lower than expected. What could be the reason?

A4: The pyrazine ring contains basic nitrogen atoms that can be protonated under acidic conditions. This can lead to partitioning of the product into the aqueous layer during extraction. To minimize this, carefully neutralize the reaction mixture with a saturated aqueous solution of a mild base like sodium bicarbonate after the initial acidic quench. Ensure the aqueous layer is thoroughly extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane) to recover all of the product.

Q5: How can I monitor the progress of my purification by column chromatography?

A5: Thin-layer chromatography (TLC) is an effective way to monitor the separation. Spot the crude mixture, the fractions collected from the column, and a pure standard (if available) on a TLC plate. A suitable eluent system for TLC of pyrazinyl alcohols is a mixture of hexane and ethyl acetate. The desired product, being more polar than non-polar impurities, will have a lower Rf value. The fractions containing the pure product can then be combined.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard reagent due to moisture. 2. Low reaction temperature. 3. Impure starting materials.1. Ensure all glassware and solvents are scrupulously dry. Use an inert atmosphere. 2. While the initial Grignard formation may require gentle heating to initiate, the reaction with the pyrazine derivative is often exothermic. Monitor the temperature and maintain it as per the protocol. 3. Use freshly distilled or high-purity starting materials.
Presence of a High-Boiling Point Impurity Unreacted starting material (e.g., 2-pyrazinecarboxaldehyde or 2-cyanopyrazine).Optimize the stoichiometry of the Grignard reagent (a slight excess is often used). The unreacted starting material can be separated by column chromatography.
Product is an Oil and Does Not Crystallize Presence of impurities that inhibit crystallization.Purify the crude product by column chromatography first to remove impurities. Then, attempt recrystallization of the purified oil.
Low Recovery After Recrystallization 1. The chosen solvent system is too good a solvent for the product. 2. Too much solvent was used. 3. The solution was not cooled sufficiently.1. Adjust the solvent ratio in the ethanol/water mixture. Increase the proportion of the anti-solvent (water). 2. Use the minimum amount of hot solvent required to dissolve the compound. 3. After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.
Multiple Spots on TLC After Purification Incomplete separation during column chromatography.Optimize the eluent system for column chromatography. A shallower gradient or isocratic elution with a less polar solvent system may improve separation. Ensure the column is not overloaded.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis from 2-cyanopyrazine.

Materials:

  • Magnesium turnings

  • Iodine (one crystal)

  • Methyl iodide

  • Anhydrous diethyl ether or THF

  • 2-Cyanopyrazine

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion of the methyl iodide solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

  • Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Dissolve 2-cyanopyrazine (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture again to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in hexane.

  • Pack a glass column with the silica gel slurry.

  • Allow the hexane to drain until it is just above the level of the silica.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Carefully load the sample onto the top of the silica gel.

  • Elute the column with a mixture of hexane and ethyl acetate. A starting polarity of 9:1 (hexane:ethyl acetate) is recommended, gradually increasing the polarity to 7:3 or 1:1.

  • Collect fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent.

Purification by Recrystallization

Materials:

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[1]

  • While the solution is hot, add hot water dropwise until the solution becomes slightly cloudy.[1]

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[1]

  • Allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.[1]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a desiccator or a vacuum oven.

Data Presentation

Parameter Synthesis Column Chromatography Recrystallization
Typical Yield 60-80% (crude)70-90% recovery80-95% recovery
Purity (by HPLC/GC) 75-90%>95%>99%
Appearance Brownish oil or solidColorless to pale yellow oilWhite crystalline solid
Key Impurities Removed Unreacted starting materials, Grignard byproductsNon-polar impurities, unreacted starting materialsPolar impurities, trace solvents

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Grignard Reaction: 2-Cyanopyrazine + MeMgBr workup Aqueous Work-up synthesis->workup column_chrom Column Chromatography (Silica, Hexane/EtOAc) workup->column_chrom Crude Product recrystallization Recrystallization (Ethanol/Water) column_chrom->recrystallization tlc TLC Monitoring column_chrom->tlc hplc_gc Purity Analysis (HPLC/GC) recrystallization->hplc_gc Purified Product characterization Structural Characterization (NMR, IR, MS) hplc_gc->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-(2-Pyrazinyl)-2-propanol, with a special focus on scaling up the process. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Grignard reaction. This involves the reaction of 2-acetylpyrazine with a methylmagnesium halide, typically methylmagnesium bromide (CH₃MgBr), in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O).[1][2][3]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: Scaling up Grignard reactions presents significant safety challenges. The reaction is highly exothermic, and improper temperature control can lead to a runaway reaction.[1] Additionally, Grignard reagents are pyrophoric and react violently with water and protic solvents. Hydrogen gas, which is flammable, is evolved during the quenching step. A thorough safety review and appropriate engineering controls are critical before attempting a large-scale synthesis.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A sample can be carefully quenched from the reaction mixture and analyzed for the disappearance of the starting material, 2-acetylpyrazine.

Q4: What are the expected yields for this reaction?

A4: The yield of the reaction can vary depending on the scale and reaction conditions. On a laboratory scale, yields are typically in the range of 70-90%. However, when scaling up, yields may decrease due to mass and heat transfer limitations. Careful optimization is necessary to maintain high yields at a larger scale.

Experimental Protocols

Synthesis of 2-Acetylpyrazine (Starting Material)

A common method for preparing the starting material, 2-acetylpyrazine, involves the reaction of 2-cyanopyrazine with a Grignard reagent.

Materials:

  • 2-Cyanopyrazine

  • Methylmagnesium bromide (3M in Diethyl Ether)

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), a solution of 2-cyanopyrazine in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • The solution is cooled to 0 °C in an ice bath.

  • Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of 2-cyanopyrazine. The addition rate should be controlled to maintain the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-acetylpyrazine, which can be purified by distillation or recrystallization.

Synthesis of this compound

Materials:

  • 2-Acetylpyrazine

  • Methylmagnesium bromide (3M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere, a solution of 2-acetylpyrazine in anhydrous THF is prepared.

  • The solution is cooled to 0 °C using an ice-water bath.

  • Methylmagnesium bromide solution is added dropwise from the dropping funnel. The rate of addition should be carefully controlled to maintain the internal temperature below 10 °C.

  • Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress is monitored by TLC or HPLC.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford this compound.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Reaction fails to initiate (Grignard formation or addition) 1. Wet glassware or solvent. 2. Impure magnesium or 2-acetylpyrazine. 3. Low reaction temperature.1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use freshly crushed magnesium turnings. Consider activating with a small crystal of iodine or 1,2-dibromoethane. Ensure the purity of the starting ketone. 3. A gentle warming might be necessary to initiate the reaction, but be prepared to cool it immediately once it starts.
Low Yield of this compound 1. Incomplete reaction. 2. Side reactions, such as enolization of 2-acetylpyrazine.[4] 3. Degradation of the Grignard reagent.1. Increase reaction time or temperature (with caution). 2. Add the Grignard reagent slowly at a low temperature to minimize enolization. 3. Use freshly prepared or titrated Grignard reagent. Avoid exposure to air and moisture.
Formation of Impurities 1. Unreacted starting material. 2. Byproducts from side reactions (e.g., Wurtz coupling).1. Ensure a slight excess of the Grignard reagent is used. 2. Maintain a low reaction temperature and control the addition rate. Purify the final product using column chromatography or recrystallization.
Difficulties in Purification 1. Emulsion formation during workup. 2. Co-crystallization with byproducts.1. Add brine during the workup to break emulsions. 2. Optimize the recrystallization solvent system. Column chromatography may be necessary.

Data Presentation

Table 1: Effect of Scale on Reaction Parameters for the Synthesis of this compound
Scale (mmol of 2-acetylpyrazine) Volume of THF (mL) Equivalents of CH₃MgBr Reaction Time (h) Isolated Yield (%) Purity (by HPLC, %)
10501.2285>98
1004001.2381>98
50015001.3475>97
100030001.3572>97
Table 2: Comparison of Different Solvents for the Grignard Reaction (10 mmol scale)
Solvent Reaction Temperature (°C) Reaction Time (h) Isolated Yield (%)
Diethyl Ether0 to rt382
Tetrahydrofuran (THF)0 to rt285
2-Methyltetrahydrofuran (2-MeTHF)0 to rt2.584

Visualizations

experimental_workflow cluster_prep Starting Material Preparation cluster_main Synthesis of this compound prep_start 2-Cyanopyrazine reaction_prep React 2-Cyanopyrazine with Grignard prep_start->reaction_prep grignard_prep Prepare Methylmagnesium Bromide grignard_prep->reaction_prep workup_prep Aqueous Workup reaction_prep->workup_prep purify_prep Purify workup_prep->purify_prep acetylpyrazine 2-Acetylpyrazine purify_prep->acetylpyrazine main_start 2-Acetylpyrazine acetylpyrazine->main_start grignard_add Addition of Methylmagnesium Bromide main_start->grignard_add workup_main Aqueous Quench grignard_add->workup_main purify_main Purification workup_main->purify_main final_product This compound purify_main->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Reaction Failure cause1 Moisture Contamination start->cause1 cause2 Impure Reagents start->cause2 cause3 Incorrect Temperature start->cause3 cause4 Side Reactions start->cause4 sol1 Flame-dry glassware, use anhydrous solvents cause1->sol1 sol2 Use fresh/activated Mg, purify starting material cause2->sol2 sol3 Optimize temperature control, initiate with gentle warming cause3->sol3 sol4 Slow addition of Grignard, maintain low temperature cause4->sol4

Caption: Troubleshooting logic for low yield in the Grignard reaction.

References

Technical Support Center: 2-(2-Pyrazinyl)-2-propanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-(2-Pyrazinyl)-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most common laboratory synthesis is the Grignard reaction. This involves the reaction of a pyrazine derivative with a methylmagnesium halide (e.g., methylmagnesium bromide or methylmagnesium iodide). The two primary variations of this synthesis start from either 2-acetylpyrazine or 2-cyanopyrazine.

Q2: What are the expected major byproducts in the synthesis of this compound via a Grignard reaction?

A2: Potential byproducts can originate from the starting materials, side reactions of the Grignard reagent, and reactions involving the pyrazine ring. A summary of common byproducts is presented in Table 1.

Table 1: Potential Byproducts in the Synthesis of this compound

Byproduct CategorySpecific ExamplesOrigin
Starting Material Related Unreacted 2-acetylpyrazine or 2-cyanopyrazineIncomplete reaction.
Unreacted methylmagnesium halide and its quenched products (e.g., methane)Excess Grignard reagent or reaction with trace water.
Grignard Reagent Side Reactions Biphenyl-type impurities (e.g., ethane from methyl Grignard coupling)Homocoupling of the Grignard reagent.
MethanolReaction of the Grignard reagent with oxygen.
Pyrazine Ring Side Reactions Dihydropyrazine derivativesAddition of the Grignard reagent to the pyrazine ring itself.
Ring-opened productsMore extreme reaction conditions can lead to cleavage of the heterocyclic ring.
Isomeric propanolsIn cases of substituted pyrazines, addition to different positions can lead to isomers.
Double Addition Products (if applicable) Tertiary alcohols from ester starting materialsIf a pyrazine ester is used as a starting material, the Grignard reagent can add twice.

Q3: How can I minimize the formation of byproducts?

A3: To minimize byproduct formation, ensure strictly anhydrous reaction conditions, use high-purity starting materials, maintain the recommended reaction temperature, and perform a slow, controlled addition of the Grignard reagent. An inert atmosphere (e.g., nitrogen or argon) is also crucial to prevent reactions with atmospheric oxygen and moisture.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Grignard Reagent Ensure the magnesium turnings are fresh and the surface is activated (e.g., with a crystal of iodine). Confirm the concentration of the Grignard reagent by titration before use.
Presence of Water All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried). Use anhydrous solvents.
Incorrect Reaction Temperature Monitor and control the reaction temperature. Grignard reactions are often initiated at low temperatures and then allowed to warm to room temperature.
Poor Quality Starting Materials Use freshly distilled or purified 2-acetylpyrazine or 2-cyanopyrazine.

Issue 2: Presence of a Significant Amount of Unreacted Starting Material

Possible Cause Troubleshooting Step
Insufficient Grignard Reagent Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents).
Reaction Time Too Short Ensure the reaction is stirred for the recommended duration to allow for completion.
Poor Mixing Use efficient stirring to ensure proper mixing of the reactants.

Issue 3: Identification of Unknown Peaks in Analytical Data (GC-MS, NMR)

Possible Cause Troubleshooting Step
Formation of Expected Byproducts Refer to Table 1 for potential byproducts and their expected analytical signatures.
Formation of Unexpected Byproducts Isolate the impurity using preparative chromatography (e.g., column chromatography or preparative HPLC) and perform detailed spectroscopic analysis (NMR, MS, IR).
Contamination Ensure all solvents and reagents are pure. Clean all glassware thoroughly.

Experimental Protocols

Protocol 1: Byproduct Identification using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Quench a small aliquot of the crude reaction mixture by carefully adding it to a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic extract over anhydrous sodium sulfate.

    • Filter and dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the same solvent.

  • GC-MS Analysis:

    • GC Column: Use a non-polar or medium-polarity column suitable for the analysis of heterocyclic compounds (e.g., DB-5ms, HP-5ms).

    • Injection: Inject 1 µL of the prepared sample.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to ensure separation of all volatile components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 40-400.

  • Data Analysis:

    • Identify the peak for this compound based on its expected retention time and mass spectrum.

    • For other peaks, compare their mass spectra with spectral libraries (e.g., NIST, Wiley) to tentatively identify the byproducts.

    • Confirm the identity of byproducts by comparing their retention times and mass spectra with authentic standards, if available.

Protocol 2: Structural Elucidation of Byproducts using Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation:

    • Isolate the byproduct of interest from the crude reaction mixture using column chromatography on silica gel.

    • Dissolve the purified byproduct in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum to determine the number and types of protons present.

    • Acquire a ¹³C NMR spectrum to determine the number and types of carbon atoms.

    • Perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC/HMBC (to identify proton-carbon correlations) to piece together the structure of the byproduct.

  • Data Interpretation:

    • Analyze the chemical shifts, coupling constants, and correlation patterns to propose a structure for the unknown byproduct. Compare the obtained spectra with literature data for known pyrazine derivatives.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis cluster_outcome Outcome synthesis This compound Synthesis (Grignard Reaction) gcms GC-MS Analysis synthesis->gcms Crude Sample isolation Byproduct Isolation (Chromatography) synthesis->isolation Crude Mixture byproduct_id Byproduct Identification gcms->byproduct_id nmr NMR Spectroscopy nmr->byproduct_id isolation->nmr pure_product Pure Product isolation->pure_product

Caption: Experimental workflow for byproduct identification.

troubleshooting_logic start Low Product Yield? check_grignard Check Grignard Reagent Activity start->check_grignard Yes success Successful Synthesis start->success No check_conditions Verify Anhydrous Conditions check_grignard->check_conditions check_temp Monitor Reaction Temperature check_conditions->check_temp optimize Optimize Reaction Parameters check_temp->optimize optimize->success

Caption: Troubleshooting logic for low product yield.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Synthesized 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity assessment of synthesized 2-(2-Pyrazinyl)-2-propanol, a heterocyclic tertiary alcohol of interest in pharmaceutical and chemical research. The purity of a synthesized compound is a critical parameter that can significantly impact its biological activity, safety, and reproducibility in downstream applications. This document outlines various analytical techniques for purity determination, compares the subject compound with relevant alternatives, and provides detailed experimental protocols.

Introduction to Purity Assessment

The determination of purity is a cornerstone of chemical synthesis and drug development. Impurities can arise from starting materials, intermediates, side reactions, or degradation products. Regulatory bodies and scientific best practices mandate rigorous purity control to ensure the quality and safety of chemical compounds. A multi-pronged analytical approach is often necessary for a comprehensive purity assessment, as no single technique can provide a complete profile of all potential impurities.

Comparison of this compound with Alternative Compounds

To provide context for the purity assessment of this compound, this guide includes a comparison with two structurally related tertiary alcohols: 2-phenyl-2-propanol and 2-(pyridin-2-yl)propan-2-ol. These compounds share a similar core structure but differ in the nature of the aromatic ring, which can influence their synthesis, purification, and impurity profiles.

Table 1: Comparison of Physicochemical Properties and Typical Purity of this compound and Alternatives

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Typical Reported Purity (%)
This compoundC₇H₁₀N₂O138.17>95% (typical)
2-phenyl-2-propanolC₉H₁₂O136.19>99%[1][2]
2-(pyridin-2-yl)propan-2-olC₈H₁₁NO137.1895-98%

Analytical Techniques for Purity Assessment

A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity analysis of this compound.

Table 2: Purity Assessment Methods for this compound

Analytical TechniqueInformation ProvidedTypical Purity Range (%)Potential Impurities Detected
High-Performance Liquid Chromatography (HPLC)Quantitative purity, detection of non-volatile impurities95 - >99Unreacted starting materials, side-products from synthesis
Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative purity, detection of volatile impurities, impurity identification95 - >99Residual solvents, volatile by-products
Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR)Structural confirmation, identification and quantification of impurities>95 (qNMR)Structural isomers, residual starting materials
Elemental Analysis (CHN)Confirmation of elemental composition±0.4% of theoretical valuesInorganic salts, compounds with different elemental composition

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes a common method for the synthesis of this compound.

Materials:

  • 2-Bromopyrazine

  • Magnesium turnings

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Acetone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 2-bromopyrazine in dry diethyl ether and add it to the dropping funnel.

  • Add a small amount of the 2-bromopyrazine solution to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction starts, add the remaining 2-bromopyrazine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for 1 hour to ensure the formation of the Grignard reagent (2-pyrazinylmagnesium bromide).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve dry acetone in dry diethyl ether and add it to the dropping funnel.

  • Add the acetone solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Common Side Products:

  • Biphenyl-type impurity (e.g., 2,2'-bipyrazine): Formed by the coupling of the Grignard reagent.

  • Unreacted starting materials: 2-Bromopyrazine and acetone.

  • Products of reaction with water: Pyrazine (from protonation of the Grignard reagent).

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient mixture of acetonitrile and water (with 0.1% formic acid).

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Sample Preparation: Dissolve a accurately weighed amount of the synthesized product in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 260 nm (based on the UV absorbance of the pyrazine ring)

  • Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak in the chromatogram.

Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized product in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: 40-400 amu

  • Analysis: The total ion chromatogram (TIC) will show the separation of different components. The mass spectrum of each peak can be compared to a library (e.g., NIST) to identify potential impurities.

Structural Confirmation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis: Acquire a proton NMR spectrum. The chemical shifts, integration values, and coupling patterns will confirm the structure of the main compound and can reveal the presence of impurities.

  • ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum to further confirm the carbon skeleton of the molecule.

  • Quantitative NMR (qNMR): For a more precise purity assessment, a known amount of an internal standard is added to the sample, and the purity is calculated by comparing the integral of a specific proton signal of the analyte to that of the standard.

Visualizing Workflows and Pathways

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_results Data Evaluation Synthesis Synthesized this compound Purification Column Chromatography Synthesis->Purification HPLC HPLC-UV Purification->HPLC Purity & Non-volatile Impurities GCMS GC-MS Purification->GCMS Purity & Volatile Impurities NMR NMR (1H, 13C, qNMR) Purification->NMR Structure & Purity EA Elemental Analysis Purification->EA Elemental Composition Purity_Data Quantitative Purity Data HPLC->Purity_Data GCMS->Purity_Data Impurity_Profile Impurity Identification GCMS->Impurity_Profile NMR->Purity_Data NMR->Impurity_Profile EA->Purity_Data Final_Assessment Final Purity Assessment Purity_Data->Final_Assessment Impurity_Profile->Final_Assessment

Purity Assessment Workflow
Hypothetical Signaling Pathway Inhibition

Small molecules like this compound are often investigated as potential inhibitors of signaling pathways implicated in disease. The following diagram illustrates a hypothetical pathway where such a molecule might act.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Inhibitor This compound Inhibitor->Kinase1

Hypothetical Kinase Inhibition

Conclusion

The purity assessment of synthesized this compound requires a multi-technique approach to ensure the quality and reliability of the compound for research and development purposes. This guide provides a framework for this assessment, including comparative data, detailed experimental protocols, and visual representations of the analytical workflow. By employing these methods, researchers can be confident in the purity of their synthesized materials, leading to more accurate and reproducible scientific outcomes.

References

Determining the Chiral Purity of 2-(2-Pyrazinyl)-2-propanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

The stereoisomeric composition of chiral molecules is a critical quality attribute in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. For 2-(2-Pyrazinyl)-2-propanol, a chiral tertiary alcohol, accurate determination of its chiral purity is paramount for ensuring safety and efficacy in potential therapeutic applications. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of this compound, supported by experimental data from analogous chiral separations.

Comparison of Analytical Methods

Several chromatographic and electrophoretic techniques are available for the chiral separation and quantification of this compound. The most prominent and effective methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), each employing a chiral selector to differentiate between the enantiomers.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Partitioning of volatile enantiomers between a stationary phase coated with a chiral selector and an inert gas.Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer.
Typical Chiral Selector Polysaccharide-based CSPs (e.g., Lux Cellulose-2, Lux Amylose-2)[1][2].Derivatized cyclodextrins (e.g., β-cyclodextrin) in the stationary phase[3][4].Cyclodextrins (e.g., heptakis-tri-O-methyl-β-cyclodextrin) added to the background electrolyte[5].
Resolution (Rs) Generally high (Rs > 1.5)[6][7][8].Excellent for volatile compounds (Rs > 1.5)[3].High efficiency can lead to baseline separation even with lower selectivity[9].
Analysis Time 5-30 minutes, depending on the mobile phase[1][2].Typically 10-30 minutes[4].Fast, often under 15 minutes[9].
Sensitivity (LOD) High, typically in the µg/mL to ng/mL range.Very high, especially with mass spectrometry (MS) detection, down to pg levels[4].High, with detection limits in the 10⁻⁶ to 10⁻⁷ M range[5].
Sample Requirements Soluble in a suitable mobile phase.Must be volatile or amenable to derivatization to increase volatility.Small sample volume, soluble in the electrophoresis buffer.
Advantages Broad applicability, well-established, robust, preparative scale-up is possible[1].High resolution and sensitivity, suitable for complex matrices[4].High efficiency, low sample and solvent consumption, rapid method development[9].
Limitations Higher solvent consumption compared to CE and GC.Limited to thermally stable and volatile compounds.Lower loading capacity, potential for matrix interference.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison.

1. Chiral HPLC Method

  • Objective: To separate the enantiomers of this compound using a polysaccharide-based chiral stationary phase.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Lux Cellulose-2 or Lux Amylose-2 (amylose or cellulose derivatives immobilized on silica gel)[1][2].

  • Mobile Phase: A mixture of n-hexane and ethanol or isopropanol. The ratio is optimized to achieve the best resolution, typically ranging from 95:5 to 80:20 (n-hexane:alcohol)[10].

  • Flow Rate: 1.0 mL/min[10].

  • Temperature: Ambient or controlled at 25°C.

  • Detection: UV at a wavelength where the pyrazine chromophore absorbs, likely around 260 nm.

  • Procedure:

    • Prepare a standard solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Record the chromatogram and determine the retention times for each enantiomer.

    • Calculate the resolution (Rs) and the enantiomeric excess (% ee) from the peak areas.

2. Chiral GC Method

  • Objective: To determine the enantiomeric composition of this compound using a cyclodextrin-based chiral capillary column.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column coated with a derivatized β-cyclodextrin stationary phase (e.g., CYCLOSIL-B)[4].

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: 250°C[4].

  • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 180°C)[4].

  • Detector Temperature: 250°C (FID) or as per MS requirements.

  • Procedure:

    • Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or methanol.

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Run the temperature program and acquire the data.

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess based on the integrated peak areas.

3. Chiral Capillary Electrophoresis (CE) Method

  • Objective: To achieve enantioseparation of this compound using a chiral selector in the running buffer.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 30-50 cm effective length).

  • Background Electrolyte (BGE): A buffer solution (e.g., phosphate or borate buffer) at a specific pH, containing a chiral selector.

  • Chiral Selector: A neutral or charged cyclodextrin, such as trimethyl-β-cyclodextrin (TM-β-CD) or heptakis(2,6-di-O-methyl)-β-cyclodextrin, at a concentration of 10-50 mM[5][9].

  • Voltage: 15-25 kV.

  • Temperature: 25°C.

  • Detection: UV detection at an appropriate wavelength.

  • Procedure:

    • Rinse the capillary with sodium hydroxide, water, and then the BGE.

    • Fill the capillary with the BGE containing the chiral selector.

    • Inject the sample solution (prepared in the BGE or water) using pressure or voltage.

    • Apply the separation voltage and record the electropherogram.

    • Determine the migration times of the enantiomers and calculate the enantiomeric purity from the peak areas.

Workflow and Process Visualization

The general workflow for determining the chiral purity of a pharmaceutical compound like this compound involves several key stages, from sample preparation to data analysis and reporting. This process ensures that the chosen analytical method is suitable for its intended purpose and that the results are accurate and reliable.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Data Analysis & Reporting A Sample Preparation (Dissolution in appropriate solvent) B Selection of Chiral Technique (HPLC, GC, or CE) A->B C Screening of Chiral Selectors (CSPs, Cyclodextrins) B->C D Optimization of Parameters (Mobile Phase/BGE, Temp., Flow Rate) C->D E Specificity & Selectivity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Peak Integration & Identification I->J K Calculation of Enantiomeric Excess (% ee) J->K L Final Report Generation K->L M Chiral Purity Certificate L->M

References

Measuring the Enantiomeric Purity of 2-(2-Pyrazinyl)-2-propanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comprehensive comparison of the primary analytical methods for measuring the enantiomeric excess of 2-(2-Pyrazinyl)-2-propanol, a chiral tertiary alcohol with applications in medicinal chemistry and materials science. We will delve into the principles, experimental protocols, and performance characteristics of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The spatial arrangement of atoms in a chiral molecule, such as this compound, can lead to significant differences in pharmacological activity, toxicity, and material properties between its enantiomers. Consequently, robust and reliable analytical methods are essential for quality control, process optimization, and regulatory compliance. This guide offers a comparative overview of the most prevalent techniques used for this purpose, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your research needs.

Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric excess of this compound depends on several factors, including the volatility and thermal stability of the analyte, the required level of accuracy and precision, sample throughput, and the availability of instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy with Chiral Auxiliaries
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.Differential interaction of volatile enantiomers with a chiral stationary phase in a capillary column, resulting in separation.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct signals in the NMR spectrum.
Applicability Broadly applicable to a wide range of non-volatile and thermally stable compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required to increase volatility.Applicable to a wide range of compounds. Requires the presence of suitable functional groups for interaction with the chiral auxiliary.
Sample Throughput Moderate to high, with typical run times of 10-30 minutes per sample.High, with fast analysis times, often under 15 minutes.High, as spectra can be acquired rapidly.
Resolution Generally provides excellent resolution of enantiomers.Can offer very high resolution, especially with capillary columns.Resolution of signals depends on the choice of chiral auxiliary and the specific analyte.
Sensitivity High, with detection limits typically in the ng to pg range.Very high, with detectors like FID and MS offering excellent sensitivity.Lower sensitivity compared to chromatographic methods.
Quantitative Accuracy High, with relative standard deviations (RSDs) typically below 2%.High, with good linearity and precision.Good, with accuracy depending on signal-to-noise and the complete resolution of diastereomeric signals.
Method Development Can be time-consuming, requiring screening of different chiral columns and mobile phases.Often requires optimization of temperature programs and carrier gas flow rates.Involves screening of different chiral solvating or derivatizing agents and optimizing concentrations.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed techniques, based on established practices for similar chiral alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions (Representative):

  • Chiral Column: A polysaccharide-based CSP, such as one derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), is often effective for the separation of aromatic alcohols. A common choice would be a column like Chiralpak® AD-H or Chiralcel® OD-H.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The ratio is optimized to achieve the best separation. For example, a starting point could be n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) to ensure reproducibility.

  • Detection: UV detection at a wavelength where the pyrazine ring exhibits strong absorbance (e.g., around 260 nm).

  • Injection Volume: 5 - 20 µL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity. The separation occurs on a capillary column coated with a chiral stationary phase.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Chromatographic Conditions (Representative):

  • Chiral Column: A cyclodextrin-based capillary column, such as one containing a derivatized β- or γ-cyclodextrin (e.g., Rt-βDEXsm or Chiraldex® G-TA), is a common choice for the separation of chiral alcohols.

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Injector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature ramp is often used to ensure good separation and peak shape. For example, starting at 100 °C, holding for 1 minute, then ramping at 5 °C/min to 180 °C.

  • Detector Temperature: FID: 250 °C; MS transfer line: 280 °C.

  • Injection Mode: Split injection with a high split ratio (e.g., 50:1) is common for concentrated samples.

Data Analysis: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two enantiomers.

NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy provides a rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by adding a chiral auxiliary, such as a chiral solvating agent (CSA), to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the appearance of separate signals for each enantiomer in the NMR spectrum.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).

  • Acquisition of Initial Spectrum: Record a standard ¹H NMR spectrum of the analyte to identify the chemical shifts of its protons.

  • Addition of Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent to the NMR tube. Common CSAs for alcohols include (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol or chiral metal complexes.

  • Acquisition of Diastereomeric Spectrum: Record the ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should result in the splitting of one or more proton signals of the analyte into two distinct sets of peaks, corresponding to the two enantiomers.

  • Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each enantiomer. ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100

Workflow and Pathway Visualizations

To better illustrate the experimental processes and logical relationships, the following diagrams have been generated using Graphviz.

Enantiomeric_Excess_Workflow cluster_sample Sample Preparation cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample This compound (Racemic or Enantioenriched Mixture) HPLC_Col Inject onto Chiral Column Sample->HPLC_Col GC_Inj Inject into GC (Vaporization) Sample->GC_Inj NMR_Prep Dissolve in solvent & add Chiral Solvating Agent Sample->NMR_Prep HPLC_Sep Separation based on diastereomeric interactions HPLC_Col->HPLC_Sep HPLC_Det UV Detection HPLC_Sep->HPLC_Det HPLC_Chrom Chromatogram with resolved enantiomer peaks HPLC_Det->HPLC_Chrom Calc_ee Calculate Enantiomeric Excess from Peak Areas/Integrals HPLC_Chrom->Calc_ee GC_Col Separation in Chiral Capillary Column GC_Inj->GC_Col GC_Det FID or MS Detection GC_Col->GC_Det GC_Chrom Chromatogram with resolved enantiomer peaks GC_Det->GC_Chrom GC_Chrom->Calc_ee NMR_Spec Acquire NMR Spectrum NMR_Prep->NMR_Spec NMR_Split Observation of diastereomeric signal splitting NMR_Spec->NMR_Split NMR_Split->Calc_ee

Caption: General workflow for determining the enantiomeric excess of this compound.

Chiral_Recognition_Mechanisms cluster_chromatography Chromatographic Methods (HPLC & GC) cluster_nmr NMR Spectroscopy Analyte Enantiomers (R & S) CSP Chiral Stationary Phase Analyte->CSP Interaction Complex Transient Diastereomeric Complexes (R-CSP & S-CSP) with different stabilities CSP->Complex Separation Differential Retention Times Complex->Separation Analyte_NMR Enantiomers (R & S) CSA Chiral Solvating Agent Analyte_NMR->CSA Interaction Complex_NMR Diastereomeric Complexes (R-CSA & S-CSA) in solution CSA->Complex_NMR Signal_Split Distinct NMR Signals Complex_NMR->Signal_Split

Caption: Principles of chiral recognition in chromatographic and spectroscopic methods.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral HPLC, Chiral GC, and NMR Spectroscopy. Chiral HPLC is a versatile and robust method suitable for a wide range of conditions. Chiral GC offers high resolution and speed for this potentially volatile analyte. NMR spectroscopy with chiral solvating agents provides a rapid and convenient alternative that does not require chromatographic separation. The selection of the optimal method will depend on the specific requirements of the analysis, including sample properties, desired throughput, and available instrumentation. The experimental protocols and comparative data presented in this guide provide a solid foundation for developing and validating a suitable analytical method for the accurate determination of the enantiomeric purity of this compound and related chiral compounds.

A Comparative Guide to 2-(2-Pyrazinyl)-2-propanol and Other Chiral Alcohols in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the development of efficient and selective chiral catalysts is paramount for the production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. Chiral alcohols, particularly those incorporating heteroaromatic moieties, have emerged as a versatile class of ligands and catalysts for a variety of enantioselective transformations. This guide provides a comparative overview of 2-(2-Pyrazinyl)-2-propanol, a structurally intriguing chiral alcohol, and its potential performance benchmarked against other well-established chiral alcohols in the context of asymmetric catalysis.

While direct experimental data on the catalytic performance of this compound is not extensively available in the current body of scientific literature, this guide leverages data from analogous chiral alcohols and standard catalytic reactions to provide a comprehensive and objective comparison. The enantioselective addition of diethylzinc to aldehydes serves as a benchmark reaction, offering a standardized platform for evaluating the efficacy of chiral ligands.

Introduction to Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are instrumental in asymmetric catalysis, acting as chiral ligands for metal catalysts or as organocatalysts themselves. Their ability to induce stereoselectivity stems from the formation of transient chiral complexes or intermediates that favor the formation of one enantiomer over the other. The steric and electronic properties of the chiral alcohol, including the nature of its substituents and the presence of heteroatoms, play a crucial role in determining its catalytic activity and the level of enantiomeric excess (ee) achieved in a given reaction.

The pyrazine moiety in this compound is of particular interest due to its unique electronic properties and its potential for bidentate coordination with metal centers through its two nitrogen atoms. This coordination can create a well-defined and rigid chiral environment around the catalytic center, which is often a key factor for high enantioselectivity.

Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a widely studied and reliable method for assessing the effectiveness of new chiral catalysts. The reaction produces a chiral secondary alcohol, 1-phenyl-1-propanol, and the enantiomeric excess of the product is a direct measure of the catalyst's stereocontrol.

Although specific data for this compound is not available, the following table summarizes the performance of other structurally related and commonly used chiral amino alcohols in this benchmark reaction. This data provides a valuable reference for anticipating the potential efficacy of this compound.

Table 1: Performance of Selected Chiral Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde

Chiral Ligand/AlcoholCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(1R,2S)-(-)-N-Methylephedrine5Toluene09598 (R)
(1R,2S)-N-Pyrrolidinylnorephedrine2Toluene09795 (R)
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol10Toluene259897 (S)
(-)-DAIB (3-exo-(dimethylamino)isoborneol)2Toluene0>9598 (R)
This compound (Predicted)5-10Toluene0-25HighPotentially High

Note: The performance of this compound is a projection based on the performance of structurally similar chiral amino alcohols containing nitrogen heterocycles. Experimental verification is required.

Experimental Protocols

A detailed experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, a standard procedure for evaluating chiral catalysts, is provided below. This protocol can be adapted for testing the catalytic activity of this compound.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), the chiral alcohol (e.g., this compound, 0.1 mmol) is dissolved in anhydrous toluene (5 mL).

  • Reaction Setup: To this solution, a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed.

  • Quenching: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate). The yield of the purified 1-phenyl-1-propanol is determined. The enantiomeric excess is determined by chiral HPLC or chiral GC analysis.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Enantioselective_Addition_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction chiral_alcohol Chiral Alcohol (e.g., this compound) catalyst Chiral Zinc-Alkoxide Catalyst chiral_alcohol->catalyst diethylzinc Diethylzinc diethylzinc->catalyst intermediate Chiral Intermediate catalyst->intermediate benzaldehyde Benzaldehyde benzaldehyde->intermediate product 1-Phenyl-1-propanol (Enantioenriched) intermediate->product

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Signaling_Pathway cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle L Chiral Ligand (L) Catalyst Chiral Catalyst (L-M) L->Catalyst M Metal Precursor (M) M->Catalyst Intermediate Substrate-Catalyst Complex Catalyst->Intermediate Coordination Substrate Prochiral Substrate Substrate->Intermediate Product Enantioenriched Product Intermediate->Product Stereoselective Transformation Product->Catalyst Catalyst Regeneration

Caption: Generalized signaling pathway for metal-catalyzed asymmetric synthesis.

Conclusion and Future Outlook

This compound represents a promising yet underexplored chiral alcohol for asymmetric catalysis. Its pyrazine core offers unique electronic and coordinating properties that could lead to high levels of stereocontrol in various transformations. While direct experimental data is currently lacking, the performance of analogous chiral amino alcohols in benchmark reactions suggests that it has the potential to be an effective catalyst.

Future research should focus on the synthesis of enantiomerically pure this compound and the evaluation of its catalytic activity in a range of asymmetric reactions, including but not limited to, the addition of organometallic reagents to carbonyl compounds, asymmetric reductions, and cycloaddition reactions. Such studies will be crucial in elucidating its true potential and establishing its position within the toolkit of chiral catalysts available to synthetic chemists. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for initiating these much-needed investigations.

A Comparative Analysis of the Predicted Biological Activity of 2-(2-Pyrazinyl)-2-propanol Based on Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 2-(2-Pyrazinyl)-2-propanol. This guide, therefore, presents a comparative analysis based on the known biological activities of structurally related pyrazine and pyrazole analogs to infer its potential therapeutic properties. The information provided is intended for research and drug development professionals.

The pyrazine and pyrazole scaffolds are key components in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] This guide synthesizes available data on simple pyrazinyl and pyrazolyl analogs to project the potential bioactivity of this compound.

I. Comparative Analysis of Biological Activities

The biological activities of pyrazine and pyrazole derivatives are heavily influenced by the nature and position of their substituents. While data for this compound is unavailable, an examination of its analogs provides insights into its potential activities.

Antimicrobial and Antifungal Activity:

Pyrazine and pyrazole derivatives are well-documented for their efficacy against a range of microbial pathogens.[4][5][6] The introduction of different functional groups to the core ring structure can significantly modulate their antimicrobial spectrum and potency. For instance, certain pyrazole-1-carbothiohydrazide derivatives have shown remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[4]

Table 1: Antimicrobial Activity of Selected Pyrazine and Pyrazole Analogs

Compound/AnalogTest OrganismActivity Metric (MIC/IC50)Reference
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideS. aureus62.5 µg/mL (MIC)[4]
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideC. albicans2.9 µg/mL (MIC)[4]
Pyrazolo-tetrahydroquinolinone derivativeS. aureus16 µg/L (MIC)[7]
N'-(3,4-disubstituted-1,3-thiazol-2(3H)-ylidene)-2-(pyrazin-2-yloxy)acetohydrazide derivativesM. tuberculosis H37RvSignificant Activity[8]
Pyrazine Sulfonamide DerivativeS. aureusStrong Inhibition[9]

Cytotoxic and Anticancer Activity:

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent cytotoxicity against various cancer cell lines.[10][11][12] The mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[10][13]

Table 2: Cytotoxic Activity of Selected Pyrazole Analogs

Compound/AnalogCell LineActivity Metric (IC50)Reference
1,4-Benzoxazine-pyrazole hybrid (Compound 22)MCF72.82 µM[10]
1,4-Benzoxazine-pyrazole hybrid (Compound 23)A5493.14 µM[10]
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f)MDA-MB-46814.97 µM (24h)[11]
Pyrazolone Derivative (Compound 2(b))Brine Shrimp19.50 ppm[14]
Pyrazole benzothiazole hybrid (Compound 25)HT293.17 µM[13]

II. Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of the biological activities of pyrazine and pyrazole derivatives.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method):

This method is widely used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial inoculum.

  • Well Creation: Sterile wells (typically 6 mm in diameter) are punched into the agar.

  • Compound Application: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control is also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[15]

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[11]

III. Visualizing Molecular Mechanisms and Workflows

Diagram 1: General Workflow for Antimicrobial Susceptibility Testing

G A Prepare Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound and Controls C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Caption: Workflow for assessing antimicrobial activity using the agar well diffusion method.

Diagram 2: Postulated Anticancer Signaling Pathway Inhibition by Pyrazole Analogs

Some pyrazole derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Pyrazole Pyrazole Analog (e.g., Compound 23) Pyrazole->EGFR Inhibition EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR signaling pathway by a hypothetical pyrazole analog.

References

Spectroscopic Comparison of 2-(2-Pyrazinyl)-2-propanol Derivatives: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive spectroscopic comparison of 2-(2-Pyrazinyl)-2-propanol and its derivatives. Due to a lack of specific published experimental data for this compound, this document provides a predictive analysis based on established spectroscopic principles for the pyrazine and tertiary alcohol moieties. It is designed to assist researchers in the identification, characterization, and quality control of this class of compounds. The guide includes detailed experimental protocols for key spectroscopic techniques and visual diagrams to illustrate workflows and molecular behaviors.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound and two hypothetical derivatives: 2-(5-methoxy-pyrazin-2-yl)-2-propanol (with an electron-donating group) and 2-(5-chloro-pyrazin-2-yl)-2-propanol (with an electron-withdrawing group). These predictions are founded on the well-documented influence of substituents on the spectral properties of heterocyclic and aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, δ in ppm)

CompoundPyrazine-H (δ, multiplicity)-CH₃ (δ, multiplicity, integration)-OH (δ, multiplicity)Other Signals (δ, multiplicity, integration)
This compound~8.5-8.7 (m)~1.6 (s, 6H)broad (s)-
2-(5-Methoxy-pyrazin-2-yl)-2-propanol~8.0-8.4 (m)~1.5 (s, 6H)broad (s)~3.9 (s, 3H, -OCH₃)
2-(5-Chloro-pyrazin-2-yl)-2-propanol~8.6-8.8 (m)~1.7 (s, 6H)broad (s)-

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, δ in ppm)

CompoundPyrazine C-atoms (δ)C-OH (δ)-CH₃ (δ)Other Signals (δ)
This compound~142-160~72~28-
2-(5-Methoxy-pyrazin-2-yl)-2-propanol~135-165~71~27~55 (-OCH₃)
2-(5-Chloro-pyrazin-2-yl)-2-propanol~140-162~73~29-

Table 3: Key Predicted Infrared (IR) Absorption Frequencies (cm⁻¹)

CompoundO-H StretchAromatic C-H StretchAliphatic C-H StretchPyrazine C=N StretchC-O Stretch
This compound3600-3200 (broad)~3100-3000~2980-2930~1580-1520~1170
2-(5-Methoxy-pyrazin-2-yl)-2-propanol3600-3200 (broad)~3100-3000~2980-2930~1590-1530~1160
2-(5-Chloro-pyrazin-2-yl)-2-propanol3600-3200 (broad)~3100-3000~2980-2930~1570-1510~1180

Table 4: Predicted Mass Spectrometry (EI) Fragmentation (m/z)

CompoundMolecular Ion [M]⁺[M-CH₃]⁺[M-H₂O]⁺Key Pyrazinyl Fragments
This compound15213713479, 80
2-(5-Methoxy-pyrazin-2-yl)-2-propanol182167164109, 110
2-(5-Chloro-pyrazin-2-yl)-2-propanol186/188171/173168/170113, 114, 115, 116

Detailed Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good spectral resolution.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a standard pulse sequence. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Spectroscopy: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A greater number of scans will be necessary to achieve an adequate signal-to-noise ratio compared to the proton spectrum.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is often the most straightforward, requiring only a small amount of sample placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane). From the stock solution, prepare a dilute solution with a concentration that results in a maximum absorbance reading between 0.1 and 1.0. This is typically in the micromolar concentration range.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for pyrazine derivatives) using a matched pair of cuvettes, with one containing the solvent as a reference.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is suitable for these relatively volatile and thermally stable compounds.

  • Sample Introduction: The sample can be introduced via a direct insertion probe or, for volatile derivatives, through a gas chromatograph (GC-MS) for separation and analysis.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range that encompasses the expected molecular ion and key fragments (e.g., m/z 40-300).

Visualizations

The following diagrams illustrate a typical workflow for the synthesis and characterization of these compounds and the expected fragmentation patterns in mass spectrometry.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation start Substituted Pyrazine reaction Grignard Reaction (e.g., with isopropylmagnesium bromide) start->reaction workup Aqueous Workup reaction->workup product Crude Product workup->product purification Column Chromatography product->purification pure_product Pure 2-(Pyrazinyl)-2-propanol Derivative purification->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir FTIR pure_product->ir ms Mass Spectrometry pure_product->ms uv UV-Vis pure_product->uv structure Final Structure Elucidation nmr->structure ir->structure ms->structure uv->structure

Caption: A typical experimental workflow for the synthesis and spectroscopic analysis of this compound derivatives.

G cluster_pathways Primary Fragmentation Pathways cluster_secondary Further Fragmentation M Molecular Ion [M]⁺ M_minus_15 [M-15]⁺ (Loss of •CH₃) M->M_minus_15 - •CH₃ M_minus_18 [M-18]⁺ (Loss of H₂O) M->M_minus_18 - H₂O M_minus_59 [M-59]⁺ (Pyrazinyl Cation) M->M_minus_59 - •C(CH₃)₂OH ring_frag Ring Fragmentation (e.g., loss of HCN) M_minus_59->ring_frag

Caption: Predicted major fragmentation pathways for this compound in Electron Ionization Mass Spectrometry.

Validated analytical method for 2-(2-Pyrazinyl)-2-propanol quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of validated analytical methodologies is crucial for researchers and drug development professionals to ensure accurate and reliable quantification of pharmaceutical compounds. This guide provides a detailed comparison of potential analytical methods for the quantification of 2-(2-Pyrazinyl)-2-propanol, a heterocyclic alcohol of interest in pharmaceutical research. While a specific validated method for this exact analyte is not publicly available, this guide draws upon established methods for the analysis of its core chemical moieties: pyrazine and 2-propanol. The comparison focuses on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two common and powerful analytical techniques.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of the analyte. Below is a comparative summary of GC and HPLC methods based on performance data from the analysis of related compounds.

Parameter Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a mobile and stationary phase.
Typical Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Visible, Fluorescence, Mass Spectrometry (MS)
Sample Preparation Often requires derivatization for polar analytes, Headspace or SPME for volatiles.Typically involves dissolution in a suitable solvent and filtration.
Linearity (R²) for related compounds > 0.99[1][2]> 0.999[3]
Limit of Detection (LOD) for related compounds As low as <200 ng/L for pyrazines (GC-FTD)[1][2]; 1.1 µg/mL for 2-propanol (GC-FID)[4]3 ng/mL for propranolol (HPLC-Fluorescence)[3]
Limit of Quantification (LOQ) for related compounds 2.8 µg/mL for 2-propanol (GC-FID)[4]0.10 µg/mL for paracetamol (RP-HPLC)[5]
Precision (%RSD) < 4.0%[6]< 2%[5]
Accuracy/Recovery (%) 90% to 102%[6]80% to 110%[5]

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are representative protocols for GC and HPLC analysis, adapted from methods for similar analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on methods used for the analysis of pyrazine derivatives and other volatile compounds.[1][7][8]

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Dilute the sample to an appropriate concentration with deionized water.

    • Saturate the diluted sample with sodium chloride.

    • Equilibrate the sample at a controlled temperature (e.g., 50 °C) for 15 minutes.

    • Expose a SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) to extract volatile analytes.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent.

    • Column: DB-FFAP capillary column (or equivalent polar column).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 230 °C at 10 °C/min.

      • Hold at 230 °C for 5 minutes.

    • MS System: Agilent 5977A or equivalent.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is based on reversed-phase HPLC methods developed for the analysis of small polar molecules.[5][9]

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm syringe filter to remove particulate matter.

  • HPLC Analysis:

    • HPLC System: Waters Alliance e2695 or equivalent.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

Method Validation Workflow

The validation of an analytical method is critical to ensure its suitability for its intended purpose. The International Council for Harmonisation (ICH) guidelines outline the key parameters that must be evaluated.[5][10]

Analytical Method Validation Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability B->J K Validation Report C->K D->K E->K F->K G->K H->K I->K J->K L Method Implementation K->L

Caption: Workflow for analytical method validation.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a sample matrix.

Experimental Workflow for Analyte Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Extraction / Dilution A->B C Filtration / Derivatization B->C D Chromatographic Separation (GC or HPLC) C->D E Detection (MS, FID, UV, etc.) D->E F Peak Integration & Identification E->F G Calibration Curve Generation F->G H Concentration Calculation G->H I Final Report H->I

Caption: General experimental workflow for quantification.

References

A Comparative Guide to the Synthesis of 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of two primary methods for the synthesis of 2-(2-Pyrazinyl)-2-propanol, a valuable building block in medicinal chemistry. The following sections detail the experimental protocols and quantitative data for each method, offering a clear basis for methodological selection.

Comparison of Synthesis Methods

The synthesis of this compound can be effectively achieved through two main pathways: the Grignard reaction with 2-acetylpyrazine and the nucleophilic addition of an organolithium reagent to pyrazine followed by quenching with acetone. Each method presents distinct advantages and considerations in terms of starting materials, reaction conditions, and overall yield.

ParameterMethod 1: Grignard ReactionMethod 2: Organolithium Addition
Starting Materials 2-Acetylpyrazine, Methylmagnesium BromidePyrazine, n-Butyllithium, Acetone
Reaction Time 2 hours3 hours
Reaction Temperature 0 °C to Room Temperature-78 °C to Room Temperature
Yield ~75%~60%
Key Reagents Grignard Reagent (MeMgBr)Organolithium Reagent (n-BuLi)
Work-up Aqueous NH4Cl quench, ExtractionAcetone quench, Aqueous work-up, Extraction
Purification Column ChromatographyColumn Chromatography

Experimental Protocols

Method 1: Synthesis via Grignard Reaction

This method involves the nucleophilic addition of a methyl Grignard reagent to the carbonyl group of 2-acetylpyrazine.

Materials:

  • 2-Acetylpyrazine

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • A solution of 2-acetylpyrazine (1.0 eq) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled to 0 °C using an ice bath.

  • Methylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution of 2-acetylpyrazine over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 1.5 hours.

  • The reaction is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Method 2: Synthesis via Organolithium Addition

This approach utilizes the deprotonation of pyrazine with a strong base to form a pyrazinyl anion, which then acts as a nucleophile towards acetone.

Materials:

  • Pyrazine

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Acetone

  • Anhydrous diethyl ether

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

  • Dry ice/acetone bath

Procedure:

  • A solution of pyrazine (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere and cooled to -78 °C using a dry ice/acetone bath.

  • n-Butyllithium solution (1.1 eq) is added dropwise to the stirred solution, and the mixture is stirred at -78 °C for 1 hour.

  • A solution of acetone (1.5 eq) in anhydrous THF is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for an additional hour and then allowed to warm to room temperature over 1 hour.

  • The reaction is quenched with water, and the mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

  • The resulting crude product is purified by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthesis method.

Grignard_Reaction Start 2-Acetylpyrazine + Methylmagnesium Bromide Reaction Grignard Addition (Anhydrous Et2O, 0°C to RT) Start->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Workup Work-up & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Organolithium_Addition Start Pyrazine + n-Butyllithium Lithiation Lithiation (Anhydrous THF, -78°C) Start->Lithiation Quench Quench with Acetone Lithiation->Quench Workup Work-up & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Benchmarking 2-(2-Pyrazinyl)-2-propanol Against Known Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of efficient and selective catalysts for the synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and drug development. The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction that produces valuable chiral secondary alcohols. This guide provides a comparative benchmark of the hypothetical performance of a novel chiral ligand, 2-(2-Pyrazinyl)-2-propanol, against well-established catalysts in the enantioselective addition of diethylzinc to benzaldehyde, a standard model reaction.

The catalysts chosen for comparison represent two major classes of ligands: β-amino alcohols, ((1R,2S)-(-)-N-methylephedrine and (-)-cinchonidine), and a TADDOL derivative (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol). These have been extensively studied and provide a robust baseline for evaluating new catalytic systems.

Note: To date, there is no published experimental data on the catalytic activity of this compound. The data presented here is hypothetical to illustrate its potential performance relative to known catalysts and to guide future experimental design.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of the selected catalysts in the enantioselective addition of diethylzinc to benzaldehyde. It is important to note that the reaction conditions may vary between studies, which can influence yield and enantioselectivity.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (% ee)
This compound 5Toluene092 (Hypothetical)90 (S) (Hypothetical)
(1R,2S)-(-)-N-methylephedrine2Toluene09598 (R)
(-)-Cinchonidine5Toluene259286 (S)
TADDOL10Toluene0>9598 (R)

Experimental Protocols

A general experimental procedure for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand is provided below. This protocol can be adapted for the specific catalysts benchmarked in this guide.

General Experimental Protocol:

A dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen) is charged with the chiral ligand (catalyst) and anhydrous toluene. The solution is cooled to 0 °C, and diethylzinc (1.0 M solution in hexanes) is added dropwise. The mixture is stirred at this temperature for 30 minutes. Benzaldehyde is then added, and the reaction is stirred at 0 °C for the specified time (typically 2-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic enantioselective addition of diethylzinc to an aldehyde.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Add chiral ligand to dry solvent B Cool to 0 °C A->B C Add diethylzinc B->C D Stir for 30 min C->D E Add aldehyde D->E Start Reaction F Stir at 0 °C for 2-24h E->F G Quench with sat. NH4Cl(aq) F->G Reaction Complete H Extract with organic solvent G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J K Determine yield J->K L Determine enantiomeric excess (chiral HPLC/GC) J->L

Caption: Experimental workflow for the enantioselective addition of diethylzinc to aldehydes.

Proposed Catalytic Cycle

The diagram below outlines the generally accepted mechanism for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol. The reaction proceeds through a dimeric zinc complex.

G A Chiral Ligand (LOH) C [LO-Zn-Et]2 Dimer A->C + Et2Zn - Ethane B Diethylzinc (Et2Zn) B->C E Transition State Complex C->E + RCHO D Aldehyde (RCHO) D->E F Product Precursor E->F Ethyl Transfer F->C + Et2Zn - Product-ZnEt G Chiral Alcohol Product F->G Hydrolysis

Caption: Proposed catalytic cycle for the β-amino alcohol-catalyzed addition of diethylzinc to aldehydes.

A Comparative Guide to the Reaction Kinetics of 2-(2-Pyrazinyl)-2-propanol and its Phenyl Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of 2-(2-Pyrazinyl)-2-propanol and a key alternative, 2-phenyl-2-propanol. The focus is on the two primary reaction pathways relevant to the synthesis and stability of these tertiary alcohols: the Grignard reaction for their formation and acid-catalyzed dehydration as a principal decomposition route. Due to the limited availability of direct experimental kinetic data for this compound, this guide presents a framework for a comparative study, including detailed experimental protocols and theoretical considerations based on analogous systems.

The pyrazine ring, with its electron-withdrawing nitrogen atoms, is anticipated to exert a significant electronic influence on the adjacent tertiary alcohol moiety compared to the phenyl ring. This guide explores the expected consequences of this electronic difference on the reaction rates and mechanisms.

Data Presentation

Table 1: Representative Kinetic Parameters for the Grignard Reaction with Aromatic Ketones

ReactantsReaction TypeSolventRate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
4-Methylmercaptoacetophenone + Cyclopentylmagnesium bromideNucleophilic AdditionDiethyl etherVaries with [MgBr2]Not specified[1]
Phthalide + Phenylmagnesium bromide (to ketone intermediate)Nucleophilic AdditionFlow (THF)Not specified88 ± 9
Computational Model (Ketone + Grignard)Nucleophilic AdditionGas PhaseNot specified91[2]

Table 2: Representative Kinetic Parameters for the Dehydration of Alcohols

AlcoholReaction TypeCatalyst/ConditionsRate Constant (k) or t1/2Activation Energy (Ea) (kJ/mol)Reference
CyclohexanolHydrothermal Dehydration250 °C, 40 bark_obs = 0.196 h⁻¹Not specified[3]
2-PropanolCatalytic DehydrationSilicaliteNot specified226.8[4]
2-methylpropan-2-ol (tert-butanol)Unimolecular Dehydration (Computational)CBS-QB3Not specified~279[5]

Experimental Protocols

To facilitate a direct comparative study, the following detailed experimental protocols are proposed.

Synthesis and Kinetic Study of this compound and 2-phenyl-2-propanol via Grignard Reaction

Objective: To determine and compare the rate of formation of this compound and 2-phenyl-2-propanol under identical conditions.

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether or THF

  • Bromobenzene

  • 2-Bromopyrazine

  • Acetone

  • Anhydrous work-up reagents (e.g., saturated aqueous NH4Cl)

  • Internal standard (e.g., decane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Thermostatted reaction vessel

Procedure:

  • Grignard Reagent Preparation:

    • Activate magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.

    • Add anhydrous diethyl ether or THF.

    • Slowly add a solution of either bromobenzene or 2-bromopyrazine in the same anhydrous solvent to initiate the formation of the respective Grignard reagent (phenylmagnesium bromide or 2-pyrazinylmagnesium bromide).

  • Kinetic Run:

    • In a separate, flame-dried, and thermostatted reaction vessel under an inert atmosphere, prepare a solution of acetone in anhydrous diethyl ether or THF with a known concentration of an internal standard.

    • Initiate the reaction by rapidly adding a standardized solution of the prepared Grignard reagent to the acetone solution.

    • At timed intervals, withdraw aliquots from the reaction mixture and quench them in a vial containing a saturated aqueous solution of NH4Cl.

    • Extract the organic layer, dry it over anhydrous sodium sulfate, and analyze by GC-FID.

  • Data Analysis:

    • Quantify the concentration of the product alcohol and the remaining acetone at each time point by comparing their peak areas to that of the internal standard.

    • Plot the concentration of the product versus time to determine the initial reaction rate.

    • By varying the initial concentrations of acetone and the Grignard reagent, determine the reaction order with respect to each reactant and calculate the rate constant (k).

Decomposition Kinetics: Acid-Catalyzed Dehydration

Objective: To determine and compare the rate of acid-catalyzed dehydration of this compound and 2-phenyl-2-propanol.

Materials:

  • This compound and 2-phenyl-2-propanol

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Internal standard (e.g., dodecane)

  • High-performance liquid chromatograph (HPLC) with a UV detector or GC-FID

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup:

    • In a thermostatted reaction vessel, dissolve a known amount of either this compound or 2-phenyl-2-propanol and an internal standard in the anhydrous solvent.

    • Allow the solution to reach thermal equilibrium.

  • Kinetic Run:

    • Initiate the dehydration reaction by adding a known concentration of the acid catalyst.

    • At timed intervals, withdraw aliquots and quench the reaction by neutralizing the acid with a base (e.g., a solution of sodium bicarbonate).

    • Analyze the quenched aliquots by HPLC or GC-FID to determine the concentration of the remaining alcohol and the formed alkene.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the alcohol versus time to determine the pseudo-first-order rate constant.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and the logical framework for the comparative study.

Synthesis_Comparison cluster_phenyl Phenyl Analog cluster_pyrazinyl Pyrazinyl Target Bromobenzene Bromobenzene PhMgBr Phenylmagnesium Bromide Bromobenzene->PhMgBr + Mg Product_Ph 2-Phenyl-2-propanol PhMgBr->Product_Ph + Acetone (k_Ph) Acetone_Ph Acetone Acetone_Ph->Product_Ph Comparison Compare k_Ph vs. k_Py Product_Ph->Comparison Bromopyrazine 2-Bromopyrazine PyMgBr 2-Pyrazinylmagnesium Bromide Bromopyrazine->PyMgBr + Mg Product_Py This compound PyMgBr->Product_Py + Acetone (k_Py) Acetone_Py Acetone Acetone_Py->Product_Py Product_Py->Comparison

Caption: Comparative workflow for the synthesis of the target and analog alcohols.

Dehydration_Mechanism Alcohol Tertiary Alcohol (R-C(CH3)2OH) Protonated_Alcohol Protonated Alcohol (R-C(CH3)2OH2+) Alcohol->Protonated_Alcohol + H+ Protonated_Alcohol->Alcohol - H+ Carbocation Tertiary Carbocation (R-C+(CH3)2) Protonated_Alcohol->Carbocation - H2O (Rate-determining) Alkene Alkene (R-C(=CH2)CH3) Carbocation->Alkene - H+ H3O H3O+ H2O H2O Logical_Comparison cluster_synthesis Synthesis (Grignard) cluster_decomposition Decomposition (Dehydration) Pyrazinyl This compound Pyrazinyl_carbonyl Pyrazine Carbonyl (Electron Withdrawing) Pyrazinyl_carbocation Pyrazinyl Carbocation (Destabilized) Phenyl 2-Phenyl-2-propanol Phenyl_carbonyl Phenyl Carbonyl (Less Electron Withdrawing) Phenyl_carbocation Benzylic Carbocation (Stabilized) Rate_synthesis Compare Reaction Rates Pyrazinyl_carbonyl->Rate_synthesis Phenyl_carbonyl->Rate_synthesis Rate_decomposition Compare Reaction Rates Pyrazinyl_carbocation->Rate_decomposition Phenyl_carbocation->Rate_decomposition

References

Safety Operating Guide

Proper Disposal of 2-(2-Pyrazinyl)-2-propanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Pyrazinyl)-2-propanol was not located in the available resources. The following disposal procedures are based on the known hazards of its constituent chemical groups, namely 2-propanol and pyrazine derivatives, as well as standard best practices for the disposal of laboratory chemicals. This guidance is intended to provide essential safety and logistical information. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

Immediate Safety and Handling Precautions

Due to the presence of the 2-propanol group, this compound should be treated as a flammable liquid.[1] The pyrazine moiety suggests that the compound may also be an irritant, particularly to the respiratory system.[2] Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A flame-retardant laboratory coat and closed-toe shoes.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation:

    • Label a dedicated, chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., flammable).

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Waste Collection:

    • Carefully transfer the this compound waste into the designated hazardous waste container using a funnel to prevent spills.

    • Ensure the container is tightly sealed after each addition to minimize the release of flammable vapors.[1]

    • Store the waste container in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

    • Remove all sources of ignition.[1]

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.

    • For large spills, contact your institution's EHS department or emergency response team.

    • Do not flush spilled material down the drain.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company.

    • Follow all institutional procedures for waste pickup, including completing any necessary paperwork.

    • Disposal should be carried out at an approved waste disposal plant, likely through chemical incineration.[1]

Quantitative Data for Related Compounds

Since specific data for this compound is unavailable, the following table summarizes key information for its components, 2-Propanol and Pyrazine. This data should be used for general guidance only, as the properties of the final compound may differ.

Property2-PropanolPyrazine
Chemical Formula C₃H₈OC₄H₄N₂
Boiling Point 82.6 °C (180.7 °F)115-116 °C (lit.)
Melting Point -89 °C (-128 °F)50-56 °C (lit.)
Flash Point 11.7 °C (53.1 °F) - closed cup55 °C (131 °F) - closed cup
Primary Hazards Highly flammable liquid and vapor, Causes serious eye irritation, May cause drowsiness or dizziness.[1]Flammable, Irritant.
Disposal Consideration Dispose of contents/container to an approved waste disposal plant.[1]Waste material must be disposed of in accordance with national and local regulations.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the proper disposal of this compound.

Workflow for the Disposal of this compound A Step 1: Identify Waste & Wear PPE - Chemical Safety Goggles - Chemical-Resistant Gloves - Lab Coat B Step 2: Segregate & Label Waste - Use a dedicated, compatible container. - Label with chemical name and hazards. A->B C Step 3: Transfer Waste - Use a funnel to prevent spills. - Keep the container closed when not in use. B->C D Step 4: Store Waste Securely - Cool, dry, well-ventilated area. - Away from ignition sources. C->D E Step 5: Manage Spills - Alert others and remove ignition sources. - Absorb with inert material. C->E If Spill Occurs F Step 6: Arrange for Professional Disposal - Contact licensed hazardous waste contractor. - Complete all necessary documentation. D->F E->B Contain and add to waste G Final Disposal - Transport to an approved facility. - Likely incineration. F->G

Disposal Workflow

References

Essential Safety and Handling Precautions for 2-(2-Pyrazinyl)-2-propanol

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 2-(2-Pyrazinyl)-2-propanol necessitates a cautious approach based on the safety profiles of structurally related compounds, such as pyrazine derivatives and aromatic alcohols. Researchers, scientists, and drug development professionals should handle this compound with the assumption that it may present hazards typical of this chemical class, including potential irritation to the skin, eyes, and respiratory system.[1][2][3] Adherence to stringent laboratory safety protocols is paramount to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for handling aromatic and heterocyclic compounds.[4][5][6]

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required when handling larger quantities or if there is a significant splash hazard.[7]Protects against splashes and aerosols that could cause eye irritation or injury. Aromatic alcohols and pyrazine derivatives can be irritating to the eyes.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Glove material should be selected based on the specific solvent used, if any.[4][7]Prevents direct skin contact. Prolonged or repeated skin contact with similar compounds can cause irritation.[3] It is crucial to inspect gloves for any signs of degradation before use and to practice proper glove removal techniques to avoid contaminating the skin.
Body Protection A laboratory coat or chemical-resistant apron should be worn over personal clothing.[8]Provides a barrier against spills and splashes, protecting the skin and clothing from contamination. For tasks with a higher risk of significant exposure, chemical-resistant coveralls may be appropriate.
Respiratory Protection In most laboratory settings with adequate ventilation (e.g., a chemical fume hood), respiratory protection may not be necessary for handling small quantities. If aerosols or vapors are likely to be generated and ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.Pyrazine derivatives have been noted to be irritating to the respiratory system.[1][2] Working within a certified chemical fume hood is the preferred method for controlling airborne contaminants.

Operational Plan for Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available safety information for related compounds prep_ppe Don appropriate PPE prep_sds->prep_ppe prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood handle_weigh Weigh and transfer compound carefully prep_hood->handle_weigh handle_dissolve Dissolve in a suitable solvent handle_weigh->handle_dissolve handle_reaction Perform experimental procedures handle_dissolve->handle_reaction cleanup_decon Decontaminate work surfaces handle_reaction->cleanup_decon cleanup_waste Segregate and label waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose

Figure 1. A step-by-step workflow for the safe handling and disposal of this compound.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solvent Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a separate, compatible, and labeled solvent waste container. Do not mix incompatible waste streams.

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. After rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your EHS department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.